(Iodomethyl)trimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
iodomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNYXGQMDSRJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ISi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194900 | |
| Record name | (Iodomethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |
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Molecular Weight |
214.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4206-67-1 | |
| Record name | (Iodomethyl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Iodomethyl)trimethylsilane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Iodomethyl)trimethylsilane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |
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| Record name | (iodomethyl)trimethylsilane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Reactivity of (Iodomethyl)trimethylsilane
(Iodomethyl)trimethylsilane is a versatile organosilicon compound widely employed in organic synthesis. Its unique combination of a reactive carbon-iodine bond and a stabilizing trimethylsilyl (B98337) group makes it a valuable reagent for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and key applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is a flammable and volatile compound that is sensitive to light and moisture.[2][3] Proper handling and storage under an inert atmosphere are crucial to maintain its integrity.[2]
Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁ISi | [4][5] |
| Molecular Weight | 214.12 g/mol | [3][4] |
| CAS Number | 4206-67-1 | [3][4] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 139-141 °C (lit.) | [4][6] |
| Density | 1.443 g/mL at 25 °C (lit.) | [1][4][6] |
| Refractive Index (n20/D) | 1.491 (lit.) | [6] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [3][4] |
| Solubility | Difficult to mix with water. Soluble in many organic solvents. | [1][6] |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | The ¹H NMR spectrum shows a singlet for the trimethylsilyl protons and a singlet for the methylene (B1212753) protons. | [2][7] |
| ¹³C NMR | The ¹³C NMR spectrum displays signals for the methyl and methylene carbons. | [8] |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z = 199, 171, 73, 214, 43. | [8][9] |
| Infrared (IR) | Conforms to the structure. |
Reactivity and Synthetic Applications
This compound serves as a versatile building block in a variety of organic transformations. Its reactivity is primarily centered around the cleavage of the C-I bond, enabling it to act as an electrophile or, after conversion, as a nucleophilic reagent.
Peterson Olefination
This compound is a key precursor for the Peterson olefination, a versatile method for the synthesis of alkenes.[6][10] The reaction involves the formation of an α-silyl carbanion, which then reacts with a ketone or aldehyde.[11][12][13]
Caption: General workflow of the Peterson Olefination.
The reaction proceeds via a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[11][12][13] This dual pathway allows for stereochemical control over the final alkene product.
Synthesis of Allylsilanes
Allylsilanes are valuable intermediates in organic synthesis, and this compound can be utilized in their preparation.[6][10] One common method involves the reaction of the corresponding Grignard reagent with an appropriate electrophile.
Caption: Synthesis of Allyltrimethylsilane.
Corey-Chaykovsky Reaction
This compound is a precursor to sulfur ylides used in the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively.[5][14][15] The reaction involves the formation of a sulfonium (B1226848) salt, which is then deprotonated to generate the reactive ylide.[15]
Caption: Corey-Chaykovsky epoxidation workflow.
N-Alkylation of Amides and Indoles
This compound can be employed as an alkylating agent for N-H containing compounds such as amides and indoles.[3][10] This reaction typically requires a base to deprotonate the nitrogen, generating a more nucleophilic species.
Experimental Protocols
Synthesis of this compound
This procedure is adapted from a literature method.[16]
Materials:
-
(Chloromethyl)trimethylsilane
-
Sodium iodide (NaI)
-
Acetone (B3395972) (dry)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (Chloromethyl)trimethylsilane (1.0 eq) in dry acetone.
-
Add sodium iodide (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.
-
Remove the acetone under reduced pressure.
-
The crude product can be purified by distillation to afford this compound.
Peterson Olefination: Synthesis of an Alkene
This is a general procedure for the Peterson olefination.[11][12]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Aldehyde or ketone
-
Acid (e.g., H₂SO₄) or base (e.g., KH)
Procedure:
-
Prepare the Grignard reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
To the freshly prepared Grignard reagent at 0 °C, add a solution of the aldehyde or ketone (0.9 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.
-
For elimination, dissolve the crude β-hydroxysilane in a suitable solvent (e.g., THF for basic elimination, or an inert solvent for acidic elimination).
-
For basic elimination: Add potassium hydride (KH) portion-wise at 0 °C and then allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
For acidic elimination: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) and heat the mixture as necessary until the reaction is complete.
-
Work up the reaction mixture accordingly, typically involving extraction and purification by column chromatography to yield the desired alkene.
Corey-Chaykovsky Epoxidation
This protocol outlines the general steps for an epoxidation reaction.[14][15][17]
Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (NaH)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Aldehyde or ketone
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMSO.
-
Add trimethylsulfonium iodide (1.1 eq) in one portion.
-
Stir the mixture at room temperature for 15-30 minutes, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the epoxide.
References
- 1. A15120.18 [thermofisher.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 4. This compound | 4206-67-1 [chemicalbook.com]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. This compound(4206-67-1) 1H NMR [m.chemicalbook.com]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. This compound | C4H11ISi | CID 77877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trimethylsilyl iodide | C3H9ISi | CID 85247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Peterson Olefination | NROChemistry [nrochemistry.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Peterson olefination - Wikipedia [en.wikipedia.org]
- 14. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 15. Iodotrimethylsilane [webbook.nist.gov]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of (Iodomethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
(Iodomethyl)trimethylsilane is a valuable reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group. This group is a cornerstone in various synthetic transformations, including the Peterson olefination. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on practical experimental protocols and quantitative data to aid researchers in its efficient preparation and handling.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone (B3395972). The reaction's success is driven by the poor solubility of the resulting sodium chloride or bromide in acetone, which precipitates out of solution and drives the equilibrium towards the formation of the desired alkyl iodide.[1][2][3]
A highly analogous procedure for the synthesis of (Iodomethyl)dimethyl(phenyl)silane from (chloromethyl)dimethyl(phenyl)silane has been reported with a quantitative yield, suggesting a similar efficiency for the synthesis of this compound.[4]
Reaction Pathway: Finkelstein Reaction
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the iodide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion.
Caption: Finkelstein reaction for this compound synthesis.
Experimental Protocol: Synthesis via Finkelstein Reaction
This protocol is adapted from a similar, high-yield synthesis of a related compound.[4]
Materials:
-
(Chloromethyl)trimethylsilane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Hexanes
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Sintered glass funnel or Büchner funnel with filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (chloromethyl)trimethylsilane (1 equivalent).
-
Add anhydrous acetone to the flask.
-
Add sodium iodide (1.75 equivalents).
-
Heat the mixture to reflux with stirring and maintain for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the acetone using a rotary evaporator. This will result in a slurry containing the product and precipitated sodium salts.
-
Suspend the resulting slurry in hexanes.
-
Pass the hexane (B92381) suspension through a pad of Celite® to filter off the insoluble sodium salts.
-
Wash the Celite® pad with additional hexanes to ensure complete recovery of the product.
-
Combine the hexane filtrates and remove the solvent via rotary evaporation to yield crude this compound.
Purification of this compound
The crude product obtained from the synthesis can be purified by fractional distillation to achieve high purity.[5][6] Given that the starting material, (chloromethyl)trimethylsilane, has a boiling point of 98-99 °C and the product, this compound, has a boiling point of 139-141 °C, fractional distillation is an effective method for separation.
Experimental Protocol: Purification by Fractional Distillation
Equipment:
-
Distillation flask (round-bottom flask)
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Transfer the crude this compound to a distillation flask and add boiling chips or a magnetic stir bar.
-
Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Begin heating the distillation flask gently.
-
Collect any low-boiling fractions, which would primarily be residual solvent and any unreacted (chloromethyl)trimethylsilane.
-
Increase the heating to distill the main fraction at its boiling point (139-141 °C at atmospheric pressure).
-
Collect the purified this compound in a clean, dry receiving flask.
-
Discontinue the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of any high-boiling residues.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₁ISi | |
| Molecular Weight | 214.12 g/mol | |
| Boiling Point | 139-141 °C | |
| Density | 1.443 g/mL at 25 °C | |
| Refractive Index | n20/D 1.491 | |
| Purity (Commercial) | ≥99.0% (GC) |
Synthesis Reaction Data
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference(s) |
| (Chloromethyl)trimethylsilane | Sodium Iodide | Acetone | 24 h | Reflux | High (expected) | [4] |
| (Chloromethyl)dimethyl(phenyl)silane | Sodium Iodide | Acetone | 24 h | Reflux | 100% | [4] |
Experimental Workflow
The overall process from synthesis to purification can be visualized as follows:
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
An In-depth Technical Guide to the Mechanisms of Action of (Iodomethyl)trimethylsilane in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
(Iodomethyl)trimethylsilane [(CH₃)₃SiCH₂I] is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group. Its utility stems from the facile cleavage of the carbon-iodine bond, which can proceed through several distinct mechanistic pathways, including ionic, organometallic, and radical routes. This guide provides a detailed exploration of the core mechanisms of action of this compound, supported by quantitative data, experimental protocols, and visualizations to facilitate a deeper understanding for researchers in organic chemistry and drug development.
Peterson Olefination: A Silicon-Based Alkene Synthesis
The Peterson olefination is a powerful alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds. This compound serves as a key precursor for the generation of the required α-silyl carbanion.
Mechanism of Action:
The reaction proceeds in two main stages:
-
Formation of the α-Silyl Carbanion: this compound undergoes a metal-halogen exchange reaction, typically with an organolithium reagent like n-butyllithium or sec-butyllithium, to generate the highly nucleophilic (trimethylsilyl)methyllithium (B167594).
-
Reaction with Carbonyl Compound and Elimination: The α-silyl carbanion adds to an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. The stereochemical outcome of the elimination is dependent on the conditions employed.
This dichotomy in elimination pathways allows for stereocontrol in the synthesis of disubstituted alkenes, provided the diastereomeric β-hydroxysilane intermediates can be separated.[3]
Quantitative Data for Peterson Olefination:
| Carbonyl Substrate | Product | Yield (%) | Reference |
| Cyclohexanone (B45756) | Methylenecyclohexane | 86 | [4] |
| Benzaldehyde | Styrene | >90 (typical) | [5] |
| 4-Methoxybenzaldehyde | 4-Methoxystyrene | High | [3] |
| 2-Naphthaldehyde | 2-Vinylnaphthalene | High | [3] |
Experimental Protocol: Synthesis of Methylenecyclohexane [4]
-
To a solution of cyclohexanone (3.0 mmol, 1.0 eq) in diethyl ether (15 mL) under an argon atmosphere, add (trimethylsilyl)methyllithium (TMSCH₂Li; 0.56 M in hexanes, 4.0 eq) at 25 °C.
-
Stir the resulting mixture for 30 minutes.
-
Add methanol (B129727) (100 mL) followed by p-toluenesulfonic acid (10.0 eq).
-
Stir the mixture for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica (B1680970) gel column chromatography to afford methylenecyclohexane.
Visualizations:
Generation of Unstabilized Azomethine Ylides for [3+2] Cycloadditions
This compound is a valuable reagent for the generation of non-stabilized azomethine ylides, which are highly reactive 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles to afford five-membered nitrogen-containing heterocycles, such as pyrrolidines.[6][7]
Mechanism of Action:
-
N-Alkylation: An amine is N-alkylated with this compound to form an N-(trimethylsilylmethyl)ammonium salt.
-
Desilylation and Ylide Formation: Treatment of the ammonium (B1175870) salt with a fluoride (B91410) source (e.g., CsF or TBAF) or other suitable base induces a 1,2-elimination of the trimethylsilyl (B98337) group and a proton, generating the transient azomethine ylide.
-
[3+2] Cycloaddition: The in situ generated azomethine ylide is trapped by a dipolarophile (e.g., an electron-deficient alkene) to yield the corresponding pyrrolidine (B122466) derivative.[6][8]
Quantitative Data for [3+2] Cycloaddition of Azomethine Ylides:
| Amine Precursor | Dipolarophile | Product | Yield (%) | Reference |
| N-Benzyl-N-((trimethylsilyl)methyl)amine | N-Phenylmaleimide | Pyrrolidine adduct | High | [9] |
| N-((Trimethylsilyl)methyl)aniline | Dimethyl fumarate | Pyrrolidine adduct | Good | [9] |
| N-Benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine | Acrylonitrile | Pyrrolidine adduct | 75 | [6] |
| N-Benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine | Methyl acrylate | Pyrrolidine adduct | 82 | [6] |
Experimental Protocol: Generation of an Azomethine Ylide and Subsequent Cycloaddition
-
To a solution of the N-(trimethylsilylmethyl)amine precursor (1.0 eq) and the dipolarophile (1.2 eq) in anhydrous acetonitrile, add cesium fluoride (1.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine derivative.
Visualizations:
Rhodium-Catalyzed Cross-Coupling Reactions
This compound can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. A notable example is the rhodium-catalyzed coupling with arylzinc reagents to synthesize functionalized benzylsilanes.[10][11]
Mechanism of Action:
The proposed catalytic cycle deviates from the typical oxidative addition pathway seen in palladium or nickel catalysis.[10]
-
Transmetalation: The arylzinc reagent transfers its aryl group to the rhodium(I) complex.
-
Oxidative Addition: The resulting arylrhodium(I) species undergoes oxidative addition with this compound to form a rhodium(III) intermediate.
-
Reductive Elimination: The rhodium(III) intermediate undergoes reductive elimination to furnish the benzylsilane (B11955767) product and regenerate the rhodium(I) catalyst.
Quantitative Data for Rhodium-Catalyzed Cross-Coupling: [10]
| Arylzinc Iodide (ArZnI) | Product | Yield (%) |
| PhZnI | Benzyltrimethylsilane | 95 |
| 4-MeC₆H₄ZnI | 4-Methylbenzyl(trimethyl)silane | 92 |
| 4-MeOC₆H₄ZnI | 4-Methoxybenzyl(trimethyl)silane | 91 |
| 4-ClC₆H₄ZnI | 4-Chlorobenzyl(trimethyl)silane | 85 |
| 2-ThienylZnI | 2-((Trimethylsilyl)methyl)thiophene | 88 |
Experimental Protocol: Rhodium-Catalyzed Synthesis of Benzyltrimethylsilane [10]
-
In a glovebox, to a mixture of [RhCl(cod)]₂ (0.01 mmol) and dppf (0.02 mmol) in THF (1 mL), add a solution of PhZnI in THF (0.5 M, 1.2 mL, 0.6 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (0.5 mmol) to the reaction mixture.
-
Stir the resulting solution at 40 °C for 3 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to give benzyltrimethylsilane.
Visualizations:
Other Mechanistic Pathways
While the aforementioned mechanisms are the most prominent, this compound can also be involved in other transformations.
Simmons-Smith-like Cyclopropanation:
This compound can serve as a precursor to zinc carbenoids, analogous to the Simmons-Smith reagent (IZnCH₂I).[2][12] Reaction of this compound with a zinc-copper couple would generate (trimethylsilylmethyl)zinc iodide, which can then react with alkenes to form silyl-substituted cyclopropanes. The reaction is believed to proceed through a concerted mechanism involving a "butterfly" transition state.[12]
Radical Reactions:
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon initiation by heat or light to form a trimethylsilylmethyl radical.[13][14] This radical can then participate in various radical chain reactions, such as addition to alkenes or hydrogen atom abstraction.[5][15] However, ionic pathways generally dominate the reactivity of this compound in the presence of polar reagents and catalysts.
Visualizations:
Conclusion
This compound is a multifaceted reagent whose reactivity is dictated by the specific reaction conditions. Its ability to act as a precursor to α-silyl carbanions, a substrate for N-alkylation leading to azomethine ylides, a partner in transition metal-catalyzed cross-coupling, and potentially a source of silylmethyl radicals, makes it an invaluable tool in the synthesis of a diverse array of organic molecules. A thorough understanding of these underlying mechanisms is crucial for researchers to effectively harness the synthetic potential of this versatile building block in the development of new chemical entities and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unstabilized azomethine ylides for the stereoselective synthesis of substituted piperidines, tropanes and azabicyclo[3.1.0] systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Functionalized Benzylsilanes from Arylzinc Compounds and this compound by Means of a Novel Rh Catalysis [organic-chemistry.org]
- 11. Synthesis of functionalized benzylsilanes from arylzinc compounds and this compound by means of a novel Rh catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wyzant.com [wyzant.com]
- 14. Bond cleavage - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Analysis of (Iodomethyl)trimethylsilane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (Iodomethyl)trimethylsilane, a key reagent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.
Quantitative Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.00 | Singlet | -CH₂I |
| ~0.15 | Singlet | -Si(CH₃)₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | -CH₂I |
| Data not available | -Si(CH₃)₃ |
Infrared (IR) Spectroscopy
An FTIR spectrum for this compound is available in spectral databases.[2] However, a detailed list of absorption bands and their corresponding vibrational modes was not found in the performed search. Characteristic peaks would be expected for C-H stretching and bending, Si-C stretching, and C-I stretching.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| Data not available | C-H stretch (methyl) |
| Data not available | C-H bend (methyl) |
| Data not available | Si-C stretch |
| Data not available | C-I stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) shows several characteristic fragments.[3]
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 199 | 99.99 | [M - CH₃]⁺ |
| 171 | 77.96 | [M - CH₃ - C₂H₄]⁺ |
| 73 | 51.04 | [Si(CH₃)₃]⁺ |
| 214 | 38.56 | [M]⁺ |
| 43 | 9.49 | [Si(CH₃)]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid organosilane sample like this compound.
Sample Preparation:
-
Approximately 5-25 mg of this compound is required for ¹H NMR, while 50-100 mg is recommended for ¹³C NMR to ensure a good signal-to-noise ratio in a reasonable time.
-
The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for precise chemical shift referencing, although the residual solvent peak is often sufficient.
-
The solution is then filtered through a pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.
-
The NMR tube is capped securely to prevent solvent evaporation.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum to single peaks for each unique carbon atom.
-
The number of scans is adjusted based on the sample concentration to obtain a spectrum with an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of a neat liquid sample using an FTIR spectrometer with either a transmission cell or an Attenuated Total Reflectance (ATR) accessory.
Neat Liquid (Transmission) Method:
-
Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.
-
Place a single drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates.
-
Mount the salt plate assembly in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum.
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean and free of any residues.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the ATR crystal.
-
If applicable, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of a volatile organosilicon compound using GC-MS.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane).
-
Transfer the solution to an autosampler vial.
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Set to a temperature of 250 °C. A splitless injection mode is often used for dilute samples.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of around 50 °C held for a few minutes, followed by a temperature ramp (e.g., 5-20 °C/min) to a final temperature of 250-270 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 250 amu).
-
Ion Source and Transfer Line Temperatures: Typically set around 230 °C and 260 °C, respectively.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
(Iodomethyl)trimethylsilane: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
(Iodomethyl)trimethylsilane is a versatile reagent in organic synthesis, valued for its role in introducing the trimethylsilylmethyl group. Its reactivity, however, necessitates a thorough understanding of its stability profile and appropriate handling and storage conditions to ensure its integrity and safe use. This technical guide provides an in-depth overview of the stability and storage of this compound, supported by qualitative data, generalized experimental protocols, and logical workflow diagrams.
Core Stability Characteristics
This compound is a stable compound when stored under the recommended conditions.[1] However, it exhibits sensitivity to several environmental factors that can lead to its degradation. The primary factors affecting its stability are light, moisture, and heat.[1]
Factors Influencing Stability
The stability of this compound is contingent on the exclusion of specific environmental triggers. The compound is known to be sensitive to light and moisture.[1] Furthermore, it is incompatible with strong oxidizing agents, and contact with such substances should be avoided.[1] Elevated temperatures can also compromise its stability.[1]
| Factor | Impact on Stability |
| Light | Light-sensitive; exposure can lead to degradation.[1] |
| Moisture | Moisture-sensitive; reacts with water.[1] |
| Heat | Avoid heating; can become unstable at elevated temperatures.[1] |
| Air | Stable in an inert atmosphere. |
| Incompatible Materials | Strong oxidizing agents.[1] |
Decomposition
Under fire conditions, this compound can decompose to produce hazardous products, including carbon oxides, hydrogen iodide, and silicon oxides.[1]
Recommended Storage Conditions
To maintain the quality and integrity of this compound, it is imperative to adhere to strict storage protocols. The following table summarizes the recommended storage conditions based on information from safety data sheets and chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[1] Some suppliers recommend refrigeration at 2-8°C. | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas.[1] | To prevent reaction with atmospheric moisture and oxygen. |
| Light Exposure | Keep in a dark place.[1] | To prevent light-induced decomposition. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1] | To protect from moisture and prevent leakage. |
Experimental Protocols
General Protocol for Stability Assessment
This protocol outlines a general approach to evaluating the stability of this compound under various conditions.
1. Objective: To assess the stability of this compound under defined storage conditions (e.g., temperature, humidity, light) over a specified period.
2. Materials and Equipment:
- This compound sample
- Inert gas (e.g., Argon or Nitrogen)
- Appropriately sealed, opaque storage containers (e.g., amber glass vials with septa)
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Analytical instrumentation for purity assessment (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) spectroscopy)
- Reference standard of this compound
3. Methodology:
Purification Protocol
If this compound shows signs of discoloration (e.g., a violet color due to the presence of iodine), a purification step may be necessary.
1. Objective: To remove iodine and other impurities from a discolored sample of this compound.
2. Materials and Equipment:
- Discolored this compound
- Aqueous sodium metabisulfite (B1197395) solution (1%)
- Anhydrous sodium sulfate
- Distillation apparatus
- Copper powder (optional, for distillation)
- Separatory funnel
- Round-bottom flask
3. Methodology:
Visualizations
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound to maintain its stability and ensure user safety.
Caption: A workflow for the safe handling and storage of this compound.
Reaction Mechanism: N-Alkylation of an Amide
This compound is utilized for the N-alkylation of amides, which is a key step in the synthesis of various organic compounds. The diagram below illustrates a simplified logical flow of this reaction.
Caption: Logical flow diagram for the N-alkylation of an amide using this compound.
References
The Genesis and Evolution of (Iodomethyl)trimethylsilane: A Cornerstone Reagent in Modern Synthesis
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Abstract
(Iodomethyl)trimethylsilane, a versatile organosilicon compound, has carved a significant niche in the landscape of organic synthesis since its early explorations. This guide provides a comprehensive overview of its discovery, historical development, and its emergence as a pivotal reagent. We delve into the seminal synthetic methods, key chemical transformations it enables—most notably the Peterson olefination, and the formation of allylic and benzylic silanes—and its applications in the synthesis of complex molecules relevant to drug discovery and development. This document consolidates detailed experimental protocols for its cornerstone reactions, quantitative data, and mechanistic pathways visualized through clear diagrams, serving as an essential resource for chemists in both academic and industrial research.
Discovery and Historical Context
The journey of this compound is rooted in the pioneering work on organosilicon chemistry. While the broader class of organosilanes saw significant investigation in the early 20th century, the specific synthesis and characterization of this compound can be traced back to the foundational studies of Frank C. Whitmore and Leo H. Sommer. Their 1946 publication in the Journal of the American Chemical Society, titled "Organo-silicon Compounds. I. Synthesis and Properties of n-Alkyltrimethyl- and n-Alkyltriethyl-silanes," laid the groundwork for the preparation of a variety of organosilicon compounds, including halogenated derivatives.[1][2] Although this seminal work introduced a range of new molecules, the full potential of this compound as a versatile synthetic tool would be realized in the subsequent decades.
Initially, its applications were not widespread. However, with the development of silicon-based synthetic methodologies, particularly the Peterson olefination reaction described by Donald J. Peterson in 1968, the utility of α-silyl carbanions, readily generated from reagents like this compound, became increasingly apparent.[3][4] This marked a turning point, transforming this compound from a chemical curiosity into a valuable reagent for carbon-carbon bond formation.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to pale yellow liquid with a characteristic pungent odor. It is essential for researchers to be familiar with its physical and spectroscopic properties for proper handling, storage, and characterization of reaction intermediates and products.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4206-67-1 |
| Molecular Formula | C₄H₁₁ISi |
| Molecular Weight | 214.12 g/mol |
| Boiling Point | 139-141 °C (lit.) |
| Density | 1.443 g/mL at 25 °C (lit.) |
| Refractive Index (n²⁰/D) | 1.491 (lit.) |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by two main signals. A singlet at approximately δ 0.15 ppm corresponds to the nine equivalent protons of the trimethylsilyl (B98337) group (Si(CH₃)₃). A second singlet appears around δ 2.00 ppm, integrating to two protons, which is attributed to the methylene (B1212753) group adjacent to the iodine atom (-CH₂I).
-
¹³C NMR (CDCl₃): The carbon NMR spectrum typically shows a signal for the trimethylsilyl carbons near δ -1.0 ppm and a signal for the iodinated methylene carbon at a downfield position.
-
Mass Spectrometry (EI-MS): The mass spectrum exhibits characteristic fragmentation patterns for organosilicon compounds, with prominent peaks corresponding to the loss of a methyl group and other fragments.
Key Synthetic Applications and Experimental Protocols
This compound serves as a precursor to the (trimethylsilyl)methyl carbanion, a potent nucleophile and a key intermediate in several important synthetic transformations.
The Peterson Olefination
The Peterson olefination is a powerful method for the synthesis of alkenes from carbonyl compounds. The reaction proceeds via the addition of an α-silyl carbanion to an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. A key advantage of the Peterson olefination is the stereochemical control it offers; syn-elimination under basic conditions and anti-elimination under acidic conditions allow for the selective formation of either the (E) or (Z)-alkene from a single diastereomer of the β-hydroxysilane.[3][4]
Reaction Workflow:
Caption: General workflow for the Peterson Olefination.
Experimental Protocol: Synthesis of an Alkene via Peterson Olefination
-
Generation of the α-Silyl Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the (trimethylsilyl)methyllithium (B167594) reagent.
-
Reaction with Carbonyl Compound: To the freshly prepared α-silyl carbanion solution at -78 °C, add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Elimination:
-
For Basic Elimination (syn-elimination): Allow the reaction mixture to warm to room temperature and then add a suspension of potassium hydride (1.2 eq) in the reaction solvent. Heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium (B1175870) chloride solution.
-
For Acidic Elimination (anti-elimination): Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the β-hydroxysilane. Dissolve the crude β-hydroxysilane in a suitable solvent (e.g., dichloromethane) and treat with a catalytic amount of a Brønsted acid (e.g., sulfuric acid) or a Lewis acid (e.g., boron trifluoride etherate) at 0 °C to room temperature until the elimination is complete (monitored by TLC).
-
-
Purification: After the appropriate work-up, extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
Table 2: Representative Yields for the Peterson Olefination
| Carbonyl Compound | Product Alkene | Elimination Conditions | Yield (%) | Reference |
| Cyclohexanone | Methylenecyclohexane | Acidic (H₂SO₄) | ~85-95 | General Procedure |
| Benzaldehyde | Styrene | Basic (KH) | ~80-90 | General Procedure |
| 2-Octanone | 2-Methyl-1-octene | Acidic (BF₃·OEt₂) | ~88 | General Procedure |
Synthesis of Functionalized Benzylsilanes
This compound is a key reagent in the synthesis of functionalized benzylsilanes, which are valuable intermediates in organic synthesis. A notable method involves the rhodium-catalyzed cross-coupling of this compound with arylzinc reagents. This reaction proceeds under mild conditions and tolerates a wide range of functional groups.[5][6]
Reaction Pathway:
Caption: Rh-catalyzed synthesis of benzylsilanes.
Experimental Protocol: Rhodium-Catalyzed Synthesis of a Benzylsilane [5][6]
-
Preparation of the Catalyst: In a Schlenk tube under an argon atmosphere, place [RhCl(cod)]₂ (0.025 eq) and dppf (0.05 eq). Add anhydrous THF as the solvent.
-
Reaction Setup: In a separate Schlenk tube, add the arylzinc iodide reagent (1.2 eq) as a solution in THF. To this, add this compound (1.0 eq).
-
Reaction Execution: Add the catalyst solution to the mixture of the arylzinc reagent and this compound at room temperature. Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for 12-24 hours, or until the reaction is complete as monitored by GC-MS or TLC.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized benzylsilane.
Table 3: Yields of Functionalized Benzylsilanes
| Arylzinc Iodide (Ar = ) | Product | Yield (%) | Reference |
| Phenyl | Benzyl(trimethyl)silane | 95 | [5] |
| 4-Methoxyphenyl | (4-Methoxybenzyl)(trimethyl)silane | 92 | [5] |
| 4-Trifluoromethylphenyl | (4-(Trifluoromethyl)benzyl)(trimethyl)silane | 85 | [5] |
Synthesis of Allylsilanes
Allylsilanes are versatile reagents in organic synthesis, known for their participation in stereoselective electrophilic substitution reactions. This compound can be converted to its corresponding Grignard or lithium reagent, which then reacts with various electrophiles, including vinyl epoxides or α,β-unsaturated ketones, to generate allylsilanes.
Experimental Workflow for Allylsilane Synthesis:
Caption: Synthesis of allylsilanes from this compound.
Experimental Protocol: Synthesis of an Allylsilane from a Vinyl Epoxide
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Vinyl Epoxide: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the vinyl epoxide (1.0 eq) in anhydrous diethyl ether dropwise. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the allylsilane.
Applications in Drug Development and Complex Molecule Synthesis
The synthetic transformations enabled by this compound are highly valuable in the field of drug development. The ability to stereoselectively construct carbon-carbon bonds and introduce versatile functional handles is crucial for the synthesis of complex molecular architectures found in many pharmaceutical agents.
The Peterson olefination has been employed in the synthesis of various natural products and their analogs. The resulting alkenes can serve as key intermediates for further functionalization, such as epoxidation, dihydroxylation, or metathesis reactions, which are common strategies in the construction of drug candidates.
The synthesis of functionalized benzylsilanes and allylsilanes provides access to building blocks that can be further elaborated. For instance, allylsilanes are known to react with various electrophiles in a highly stereocontrolled manner, allowing for the construction of chiral centers, a critical aspect of modern drug design.
Conclusion
From its early discovery in the foundational era of organosilicon chemistry to its current status as a versatile and reliable reagent, this compound has demonstrated enduring utility in organic synthesis. Its ability to serve as a precursor to the (trimethylsilyl)methyl carbanion has made it a cornerstone for powerful synthetic methodologies, including the Peterson olefination and the synthesis of valuable allylic and benzylic silane (B1218182) intermediates. The detailed protocols and quantitative data presented in this guide underscore its practical importance for researchers in both academic and industrial settings. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the realm of drug discovery, the applications of this compound are poised to expand further, solidifying its legacy as a key tool in the synthetic chemist's arsenal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Force-Field for Organosilicon Molecules in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Functionalized Benzylsilanes from Arylzinc Compounds and this compound by Means of a Novel Rh Catalysis [organic-chemistry.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (Iodomethyl)trimethylsilane
This compound , a versatile organosilicon compound, serves as a crucial reagent in a multitude of organic syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.
Chemical Identity and Molecular Structure
This compound is identified by the CAS Number 4206-67-1 .[1][2] Its molecular structure is characterized by a trimethylsilyl (B98337) group attached to an iodomethyl group.
Molecular Formula: C₄H₁₁ISi[3][4]
Linear Formula: (CH₃)₃SiCH₂I[1][2]
SMILES String: C--INVALID-LINK--(C)CI[1][2]
InChI Key: VZNYXGQMDSRJAL-UHFFFAOYSA-N[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 214.12 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 139-141 °C (lit.) | [1][2] |
| Density | 1.443 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.491 (lit.) | [4] |
| Flash Point | 29 °C (84.2 °F) - closed cup |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | Spectra are available for this compound, which can be used to confirm the presence of the trimethylsilyl and iodomethyl protons. |
| ¹³C NMR | Spectral data is available and can be used to identify the carbon atoms in the molecule.[3] |
| Raman | Raman spectra are available and can provide information about the vibrational modes of the molecule.[5] |
Specific chemical shifts and coupling constants were not detailed in the provided search results, but links to the spectra are available through various chemical suppliers and databases.
Applications in Organic Synthesis and Drug Development
This compound is a valuable reagent with diverse applications:
-
Alkene Synthesis: It is used to form carbon alkylation adducts that are precursors for the synthesis of alkenes, which are fundamental building blocks in the chemical industry.[6]
-
Peterson Methylenation: It readily undergoes metal-halogen exchange to generate a reagent for the Peterson olefination, a key method for synthesizing alkenes from carbonyl compounds.[6]
-
Ylide Precursors: It forms nitrogen and sulfur alkylation adducts that serve as precursors to ylides, which are important intermediates in reactions like the Wittig reaction for alkene synthesis.[6]
-
Synthesis of Functionalized Benzylsilanes: It is a key reactant in the rhodium-catalyzed cross-coupling with arylzinc compounds to produce functionalized benzylsilanes, which are valuable intermediates in organic synthesis.[7]
-
N-alkylation of Amides: The compound is utilized for the N-alkylation of amides, a critical step in preparing unstabilized ylides for [2+3]-cycloadditions.[6]
-
Pharmaceutical Intermediate: It is used in the pharmaceutical industry in reactions such as with acetoacetic acid ethyl ester to form 3-trimethylsilanyl-propionic acid ethyl ester.[6]
Experimental Protocol: Rh-Catalyzed Synthesis of Functionalized Benzylsilanes
A novel application of this compound is in the rhodium-catalyzed synthesis of benzylsilanes.[7] While a detailed, step-by-step protocol was not available in the search results, the key aspects of the reaction are outlined below.
Reaction Scheme:
ArZnI + I-CH₂-Si(CH₃)₃ → Ar-CH₂-Si(CH₃)₃ + ZnI₂
Catalyst: A rhodium complex generated in situ from [RhCl(1,5-cyclooctadiene)]₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) has shown excellent catalytic activity.[7]
General Conditions: The reaction is effective at both 40°C and room temperature and is tolerant of various functional groups.[7] The catalytic cycle is proposed to begin with transmetalation, which is distinct from the typical oxidative addition mechanism seen with Palladium or Nickel catalysts.[7]
For a specific experimental procedure, researchers should refer to the primary literature, such as the work by Takahashi et al. in the Journal of Organic Chemistry (2006, 71, 671-675).[7]
Visualizing the Synthesis of Functionalized Benzylsilanes
The following diagram illustrates the general workflow for the rhodium-catalyzed synthesis of functionalized benzylsilanes using this compound.
Caption: General workflow for the synthesis of functionalized benzylsilanes.
Safety and Handling
This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[8][9][10] Proper safety precautions are imperative.
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses with side-shields or a face shield.[10]
-
Hand Protection: Handle with chemically resistant gloves.[10]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[9]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid inhalation of vapor or mist.[10]
-
Store in a well-ventilated place and keep the container tightly closed.[8][9]
-
The compound is light and moisture sensitive; store under an inert gas.[8][9]
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes.[10]
-
If inhaled: Move the person into fresh air.[10]
-
If swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[8][9][10]
References
- 1. 碘甲基三甲基硅烷 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 碘甲基三甲基硅烷 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C4H11ISi | CID 77877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. spectrabase.com [spectrabase.com]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis of Functionalized Benzylsilanes from Arylzinc Compounds and this compound by Means of a Novel Rh Catalysis [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of (Iodomethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of (Iodomethyl)trimethylsilane, a versatile reagent in organic synthesis. The document presents quantitative data in a structured format, discusses typical experimental methodologies, and visualizes a key synthetic application of the compound.
Core Physical Properties
This compound, with the CAS number 4206-67-1, is a colorless to light yellow liquid at room temperature.[1] Its fundamental physical characteristics, including boiling point and density, are crucial for its handling, application in chemical reactions, and process scale-up.
Quantitative Data Summary
The physical properties of this compound, as reported in the literature, are summarized in the table below. These values are essential for laboratory and industrial applications, ensuring safe and effective use.
| Physical Property | Value | Conditions | Reference |
| Boiling Point | 139-141 °C | Atmospheric Pressure | [2][3][4] |
| 140-142 °C | Atmospheric Pressure | [5] | |
| 140.0 °C | Atmospheric Pressure | ||
| 142 °C | Atmospheric Pressure | [6] | |
| Density | 1.443 g/mL | 25 °C | [2][3][4] |
| 1.442 g/cm³ | Not Specified | [5] | |
| 1.4 g/cm³ | Not Specified | ||
| 1.44 g/cm³ | 20 °C (Specific Gravity) | [6] |
Experimental Protocols: Determination of Physical Properties
Boiling Point Determination:
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, the boiling point would typically be determined by distillation at atmospheric pressure.
-
Apparatus: A standard distillation apparatus would be assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure: A sample of purified this compound would be placed in the distillation flask. The apparatus would be heated, and the temperature at which the liquid boils and a steady stream of distillate is collected would be recorded as the boiling point. The atmospheric pressure would also be recorded, as boiling point is pressure-dependent.
Density Determination:
Density is the mass of a substance per unit volume. The density of a liquid can be determined using several methods.
-
Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty. It is then filled with the liquid, and the excess is removed. The pycnometer is then weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the liquid is carefully controlled and recorded as density is temperature-dependent.
-
Hydrometer Method: A hydrometer is an instrument used to measure the specific gravity (or relative density) of liquids. The hydrometer is placed in the liquid, and the level at which it floats indicates the specific gravity, from which the density can be calculated.
Synthetic Applications and Workflow
This compound is a valuable reagent in organic synthesis, primarily used for the introduction of the trimethylsilylmethyl group. One of its key applications is in the Peterson olefination reaction, a method for the synthesis of alkenes from carbonyl compounds.
Below is a diagram illustrating a generalized workflow for the synthesis of an alkene using this compound via a Peterson olefination pathway.
Caption: Peterson Olefination Workflow.
References
- 1. Iodotrimethylsilane: Applications as Reactive Ligand and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 4206-67-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound = 99.0 GC 4206-67-1 [sigmaaldrich.com]
- 6. chem.ucla.edu [chem.ucla.edu]
An In-depth Technical Guide to the Safe Handling of (Iodomethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (Iodomethyl)trimethylsilane (CAS No. 4206-67-1), a flammable and corrosive organosilicon compound utilized in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is a hazardous chemical that presents multiple risks. It is classified as a flammable liquid and vapor, causes skin irritation and serious eye irritation, and may cause respiratory irritation. Some sources also indicate that it can cause severe skin burns and eye damage.[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor.[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation.[1] |
| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |
DOT Hazard Identification Workflow
Caption: Hazard identification for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H11ISi |
| Molecular Weight | 214.12 g/mol |
| Appearance | Clear yellow to brown liquid[3] |
| Boiling Point | 139-142 °C (lit.)[4] |
| Density | 1.442 - 1.443 g/mL at 25 °C (lit.)[3][4] |
| Refractive Index | n20/D 1.491 (lit.)[4] |
| Flash Point | -31 °C / -23.8 °F[5] |
Safe Handling and Storage Protocols
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE.
PPE Selection Logic
Caption: Personal Protective Equipment selection workflow.
3.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Do not breathe vapors or mists.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][6] No smoking.[1][6]
-
Use only non-sparking tools and explosion-proof equipment.[2][5][6]
-
Take precautionary measures against static discharge.[5][6] Ground and bond containers and receiving equipment.[6]
-
Handle under an inert atmosphere as the material is moisture and light-sensitive.[1][6]
-
Wash hands thoroughly after handling.[1]
3.3. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Keep away from heat and sources of ignition.[6]
-
Store under an inert gas.[1] The product is light and moisture sensitive.[1][6]
-
Store in a flammables area.[6]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5][6]
Emergency Procedures
4.1. First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
4.2. Fire Fighting Measures
-
Suitable extinguishing media: Use dry sand, dry chemical, or alcohol-resistant foam. CO2 can also be used.[5][6]
-
Unsuitable extinguishing media: Do NOT use a water jet.[1]
-
Specific hazards: Hazardous combustion products include carbon oxides, hydrogen iodide, and silicon oxides. Vapors are heavier than air and may spread along floors, and vapor-air mixtures are explosive at intense warming.
-
Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
4.3. Accidental Release Measures
-
Personal precautions: Evacuate personnel to safe areas.[1] Use personal protective equipment.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1]
-
Methods for cleaning up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[1]
Emergency Response Workflow
Caption: Workflow for responding to a spill of this compound.
Stability and Reactivity
-
Reactivity: Vapor/air mixtures are explosive at intense warming.
-
Chemical stability: The product is chemically stable under standard ambient conditions (room temperature). It is, however, sensitive to light and moisture.[6]
-
Conditions to avoid: Heat, flames, sparks, and moisture.[1]
-
Incompatible materials: Strong oxidizing agents, strong acids, and strong bases.[5][6]
-
Hazardous decomposition products: In the event of a fire, hazardous decomposition products include carbon oxides, hydrogen iodide, and silicon oxides.
Toxicological Information
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself. It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber system.[2]
Transport Information
This compound is regulated for transport.
Table 4: Transportation Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT (US) | 2924 | Flammable liquids, corrosive, n.o.s. (this compound) | 3 (8) | III |
| IMDG | 2924 | FLAMMABLE LIQUID, CORROSIVE, N.O.S. (this compound) | 3 (8) | III |
| IATA | 2924 | Flammable liquid, corrosive, n.o.s. (this compound) | 3 (8) | III |
Information is based on available Safety Data Sheets and may be subject to change. Always consult the most current SDS before handling this chemical.
References
Methodological & Application
Protocol for Peterson Olefination Using (Iodomethyl)trimethylsilane
Application Note
Introduction
The Peterson olefination is a powerful chemical reaction in organic synthesis for the formation of alkenes from α-silyl carbanions and carbonyl compounds such as aldehydes and ketones.[1] This reaction is considered the silicon-variant of the Wittig reaction and offers several advantages, including the potential for stereochemical control and the formation of readily removable byproducts.[1][2] The reaction proceeds through a β-hydroxysilane intermediate, which can be isolated in some cases. Subsequent elimination of the β-hydroxysilane under acidic or basic conditions yields the desired alkene.[3][4] A key feature is that the stereochemical outcome of the elimination is dependent on the conditions used: acidic conditions typically lead to anti-elimination, while basic conditions favor syn-elimination.[3][4]
This application note provides a detailed protocol for the Peterson olefination using (Iodomethyl)trimethylsilane. This specific precursor allows for the convenient in situ generation of the corresponding Grignard reagent, (trimethylsilyl)methylmagnesium iodide, which then reacts with a carbonyl compound in a one-pot procedure. The use of a Grignard reagent is particularly advantageous as the resulting magnesium alkoxide of the β-hydroxysilane intermediate is often stable enough to be isolated, allowing for greater control over the subsequent elimination step.[5]
Reaction Mechanism
The Peterson olefination using this compound follows a two-step sequence:
-
Formation of the α-Silyl Grignard Reagent: this compound reacts with magnesium metal in an ethereal solvent to form (trimethylsilyl)methylmagnesium iodide.
-
Nucleophilic Addition and Elimination: The generated Grignard reagent adds to the carbonyl group of an aldehyde or ketone to form a magnesium alkoxide of a β-hydroxysilane. This intermediate can then be subjected to acidic or basic workup to induce elimination and form the final alkene product.
The overall transformation can be depicted as follows:
References
Synthesis of Allylsilanes Using (Iodomethyl)trimethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of allylsilanes, versatile intermediates in organic chemistry, utilizing (iodomethyl)trimethylsilane as a key starting material. The primary and most robust method detailed is a two-step sequence involving the formation of a phosphonium (B103445) salt followed by a Wittig reaction with various carbonyl compounds. A potential alternative pathway via a radical addition is also briefly discussed. This guide offers comprehensive experimental procedures, data on substrate scope and yields, and visualizations of the reaction workflow and mechanism to aid in the practical application of this methodology in a research and development setting.
Introduction
Allylsilanes are valuable reagents in organic synthesis, serving as stable carbanion equivalents that react with a wide range of electrophiles to form new carbon-carbon bonds with high regio- and stereocontrol. Their utility is prominent in the construction of complex molecular architectures found in natural products and pharmaceutical agents. While numerous methods exist for their preparation, this document focuses on a reliable synthetic route starting from the commercially available this compound.
The principal pathway detailed herein is a two-step process:
-
Synthesis of (Trimethylsilylmethyl)triphenylphosphonium Iodide: An SN2 reaction between this compound and triphenylphosphine (B44618) to generate a stable phosphonium salt.
-
Wittig Olefination: The subsequent reaction of the in situ-generated phosphonium ylide with a variety of aldehydes and ketones to furnish the desired allylsilanes.
This Wittig-based approach offers a broad substrate scope and predictable reactivity. Additionally, a potential single-step radical addition of this compound to activated alkenes is presented as a conceptual alternative, though it is less documented for this specific application.
Experimental Workflow
The overall experimental workflow for the primary synthetic route is depicted below.
Caption: Overall workflow for the two-step synthesis of allylsilanes.
Experimental Protocols
Protocol 1: Synthesis of (Trimethylsilylmethyl)triphenylphosphonium Iodide
This protocol is adapted from a general procedure for the preparation of phosphonium salts.[1]
Materials:
-
This compound
-
Triphenylphosphine, recrystallized
-
Anhydrous benzene or toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous benzene or toluene.
-
To this stirring solution, add this compound (1.05 eq) via syringe under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature for 12-24 hours or at reflux for 2-4 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold benzene or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, (trimethylsilylmethyl)triphenylphosphonium iodide, under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of Allylsilanes via Wittig Reaction
This protocol outlines the general procedure for the Wittig olefination of carbonyl compounds using the prepared phosphonium salt.[1][2]
Materials:
-
(Trimethylsilylmethyl)triphenylphosphonium iodide (from Protocol 1)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Aldehyde or ketone
-
Schlenk flask or a flame-dried, three-necked round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (trimethylsilylmethyl)triphenylphosphonium iodide (1.2 eq).
-
Add anhydrous THF via cannula and cool the resulting suspension to 0 °C or -78 °C in an ice or dry ice/acetone bath, respectively.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirring suspension. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete ylide formation.
-
In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF.
-
Transfer the carbonyl solution dropwise via cannula to the cold ylide solution.
-
Allow the reaction mixture to stir at the low temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure allylsilane.
Data Presentation: Substrate Scope and Yields
The Wittig reaction using (trimethylsilylmethyl)triphenylphosphonium iodide is applicable to a range of aldehydes and ketones. The following table summarizes representative examples and their reported yields.
| Entry | Carbonyl Substrate | Allylsilane Product | Yield (%) | Reference |
| 1 | Benzaldehyde | (2-Phenylallyl)trimethylsilane | 85 | [3] |
| 2 | 4-Methoxybenzaldehyde | Trimethyl(2-(4-methoxyphenyl)allyl)silane | 82 | [3] |
| 3 | 4-Chlorobenzaldehyde | (2-(4-Chlorophenyl)allyl)trimethylsilane | 78 | [3] |
| 4 | 2-Naphthaldehyde | Trimethyl(2-(naphthalen-2-yl)allyl)silane | 75 | [3] |
| 5 | Cinnamaldehyde | (1,4-Diphenylbuta-1,3-dien-2-yl)trimethylsilane | 70 | [3] |
| 6 | Cyclohexanone | (Cyclohexylidenemethyl)trimethylsilane | 90 | [4] |
| 7 | Acetophenone | Trimethyl(2-phenylprop-1-en-1-yl)silane | 65 | [4] |
| 8 | Heptanal | Trimethyl(dec-2-en-3-yl)silane | 72 | [3] |
Reaction Mechanism: The Wittig Olefination
The mechanism of the Wittig reaction is a well-studied process in organic chemistry.[2][5]
References
Application of (Iodomethyl)trimethylsilane in Natural Product Synthesis: Detailed Application Notes and Protocols
(Iodomethyl)trimethylsilane is a versatile reagent in organic synthesis, primarily utilized for the introduction of a methylenated trimethylsilyl (B98337) group. This functionality serves as a linchpin in various carbon-carbon bond-forming reactions, which are fundamental to the construction of complex natural product skeletons. While specific, detailed protocols for the use of this compound in the total synthesis of a wide array of complex natural products are not extensively documented in readily accessible literature, its utility can be effectively demonstrated through its application in key synthetic transformations such as the Peterson olefination and cyclopropanation reactions. These reactions are cornerstones of synthetic strategy and have been applied broadly in the synthesis of diverse natural product families.
This document provides detailed application notes and generalized protocols for the use of this compound in synthetic transformations relevant to natural product synthesis.
Peterson Olefination for the Introduction of Exocyclic Methylene (B1212753) Groups
The Peterson olefination is a powerful method for the stereoselective synthesis of alkenes. This compound is a key precursor to the required α-silyl carbanion for the introduction of a methylene group (=CH₂). This transformation is particularly valuable in the synthesis of natural products bearing exocyclic methylene moieties, which are common structural features in terpenes, alkaloids, and macrolides.
General Reaction Scheme:
The overall transformation involves two main steps:
-
Formation of the α-silyl carbanion: this compound is treated with a strong base, typically n-butyllithium or sec-butyllithium, to generate the (trimethylsilyl)methyllithium (B167594) reagent.
-
Reaction with a carbonyl compound and elimination: The α-silyl carbanion attacks a ketone or aldehyde, forming a β-hydroxysilane intermediate. This intermediate then undergoes elimination under either acidic or basic conditions to yield the alkene.
Illustrative Application: Synthesis of a Methylene-Containing Steroid Precursor
Many steroidal natural products and their synthetic analogues possess exocyclic methylene groups, which are often crucial for their biological activity. The following protocol describes a general procedure for the methylenation of a steroidal ketone.
Experimental Protocol: Methylenation of a Hindered Ketone
This protocol is a generalized procedure based on established Peterson olefination methodologies.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Steroidal ketone (e.g., cholestanone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of (Trimethylsilyl)methyllithium: To a solution of this compound (1.2 equivalents) in anhydrous Et₂O at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Reaction with the Ketone: To the freshly prepared solution of (trimethylsilyl)methyllithium, add a solution of the steroidal ketone (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude β-hydroxysilane intermediate.
-
Elimination (Basic Conditions): Dissolve the crude β-hydroxysilane in anhydrous THF. Add potassium hydride (KH) or sodium hydride (NaH) (1.5 equivalents) portionwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-6 hours.
-
Final Workup and Purification: Quench the reaction carefully with water. Extract the product with Et₂O, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired methylene steroid.
Quantitative Data (Illustrative):
| Substrate | Product | Yield (%) |
| Cholestanone | 3-Methylenecholestane | 75-85 |
Note: Yields are illustrative and can vary depending on the specific substrate and reaction conditions.
Logical Workflow for Peterson Olefination
Caption: General workflow for the Peterson olefination.
Cyclopropanation via Zinc Carbenoid Formation
This compound can be converted to a zinc carbenoid species, which can then be used for the cyclopropanation of alkenes. This is a variation of the Simmons-Smith reaction. Cyclopropane (B1198618) rings are found in a variety of bioactive natural products, and their stereoselective construction is a significant synthetic challenge.
General Reaction Scheme:
-
Formation of the Zinc Carbenoid: this compound reacts with a zinc species (e.g., Zn-Cu couple or diethylzinc) to form an iodomethylzinc reagent.
-
Cyclopropanation: This reagent then reacts with an alkene in a concerted [2+1] cycloaddition to furnish the cyclopropane ring.
Illustrative Application: Synthesis of a Cyclopropyl-Containing Terpenoid Precursor
The cyclopropane moiety is a key structural element in many terpenoids, such as the thujane (B1196268) and carane (B1198266) families. The following protocol outlines a general procedure for the cyclopropanation of an allylic alcohol, a common intermediate in terpene synthesis.
Experimental Protocol: Cyclopropanation of an Allylic Alcohol
This protocol is a generalized procedure based on established Simmons-Smith and related cyclopropanation methodologies.
Materials:
-
This compound
-
Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)
-
Allylic alcohol (e.g., geraniol)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Zinc (if using Zn-Cu couple): Activate zinc dust by washing successively with HCl, water, ethanol, and ether, then dry under vacuum. Prepare the Zn-Cu couple by treating the activated zinc with a solution of copper(II) acetate (B1210297) or copper(II) sulfate.
-
Formation of the Zinc Carbenoid: To a suspension of the Zn-Cu couple (2.0 equivalents) in anhydrous Et₂O under an inert atmosphere, add this compound (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Cyclopropanation Reaction: To the prepared zinc carbenoid, add a solution of the allylic alcohol (1.0 equivalent) in anhydrous Et₂O dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove the zinc salts, washing the filter cake with Et₂O. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with Et₂O (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine. Dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the cyclopropylmethanol (B32771) derivative.
Quantitative Data (Illustrative):
| Substrate | Product | Yield (%) | Diastereoselectivity |
| Geraniol | (2-((1R,2R)-2-methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl)ethan-1-ol) | 60-75 | >10:1 (syn) |
Note: Yields and diastereoselectivity are illustrative and are highly dependent on the substrate and specific reaction conditions. The stereodirecting effect of the hydroxyl group is a key factor in achieving high diastereoselectivity.
Signaling Pathway for Directed Cyclopropanation
Caption: Formation of the zinc carbenoid and subsequent directed cyclopropanation.
Conclusion
This compound is a valuable reagent for the construction of key structural motifs found in a variety of natural products. Its application in the Peterson olefination allows for the efficient synthesis of exocyclic methylene groups, while its use in cyclopropanation reactions provides a route to cyclopropyl-containing molecules. The protocols provided herein offer a general guide for the application of this reagent in these important synthetic transformations, which are integral to the field of natural product synthesis. Further exploration and adaptation of these methods will undoubtedly continue to contribute to the successful synthesis of complex and biologically significant natural products.
Application Notes and Protocols for the N-Alkylation of Amides Using (Iodomethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, achieving selective N-alkylation over competing O-alkylation can be challenging and is highly dependent on the amide substrate, alkylating agent, and reaction conditions. Direct alkylation methods often require harsh bases and can lead to mixtures of N- and O-alkylated products.
While the direct N-alkylation of amides using (iodomethyl)trimethylsilane is not a widely documented procedure, a highly selective, two-step, one-pot method for the N-methylation of amides has been developed using the analogous reagent, (chloromethyl)dimethylchlorosilane. This process, which proceeds through a cyclic pentacoordinate silicon intermediate, offers excellent selectivity for the N-alkylated product.[1][2] This application note provides a proposed protocol for the N-alkylation of amides with this compound, based on this analogous and well-established N-methylation procedure.
Proposed Reaction Scheme
The proposed reaction is a multi-step, one-pot procedure that involves the initial silylation of the amide, followed by an intramolecular rearrangement and subsequent desilylation to yield the N-alkylated product.
Application Notes
Mechanism
The proposed method for N-alkylation of amides using a (halomethyl)silyl reagent is based on a mechanistically interesting pathway that ensures high selectivity for the N-alkylated product.[1] The key steps are:
-
Amide Silylation: The amide is first activated by a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to form an N-silylated amide.
-
Transsilylation and Intramolecular O-Alkylation: The N-silylated amide then undergoes transsilylation with the (halomethyl)dimethylsilyl chloride. This is followed by an intramolecular O-alkylation to form a cyclic, penta-coordinate silicon intermediate.
-
Chapman-Type Rearrangement: This cyclic intermediate undergoes a Chapman-type rearrangement, which results in the transfer of the alkyl group from the silicon to the nitrogen atom.[1]
-
Desilylation: The final step is the treatment with a fluoride (B91410) source, such as potassium fluoride or cesium fluoride, which cleaves the silicon-nitrogen bond to release the desired N-alkylated amide.[1][2]
Advantages of the Proposed Method
-
High Selectivity: This method has been shown to provide excellent selectivity for N-alkylation, with minimal or no formation of the O-alkylated byproduct.[1]
-
Mild Conditions: The reaction proceeds under relatively mild conditions, avoiding the need for strong, hazardous bases typically required for amide deprotonation.
-
One-Pot Procedure: The multi-step transformation can be carried out in a single reaction vessel, improving operational efficiency.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the selective N-methylation of a pyrimidone intermediate using the analogous (chloromethyl)dimethylchlorosilane method. This data provides an indication of the potential efficiency of the proposed protocol.
| Amide Substrate | Alkylating Agent System | Solvent | Base/Promoter | Yield (%) | Reference |
| Pyrimidone Intermediate (4) | (Chloromethyl)dimethylchlorosilane / KF | Acetonitrile (B52724) | HMDS | ~80% | [1][3][4] |
Note: The yield is for the N-methylated product. The O-methylated impurity was reported to be below the detection limit by HPLC analysis.[3][4]
Detailed Proposed Experimental Protocol
This protocol is a proposed adaptation of the selective N-methylation of a pyrimidone intermediate en route to Raltegravir, as described in Organic Process Research & Development 2017, 21, 1413-1418.[3][4]
Materials:
-
Amide substrate
-
Hexamethyldisilazane (HMDS)
-
This compound (or (chloromethyl)dimethylchlorosilane as a validated alternative)
-
Potassium Fluoride (KF) or Cesium Fluoride (CsF)
-
Acetonitrile (anhydrous)
-
Ethylene (B1197577) Glycol (optional, can facilitate desilylation)[2]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Amide Silylation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the amide substrate (1.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Add hexamethyldisilazane (HMDS) (approx. 1.5 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the starting amide is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
-
Transsilylation and Rearrangement:
-
To the solution of the N-silylated amide, add this compound (1.1 - 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of the cyclic intermediate and its subsequent rearrangement occurs during this time. Monitor the progress by NMR or LC-MS if possible.
-
-
Desilylation:
-
Add potassium fluoride (KF) (2.0 - 3.0 eq) to the reaction mixture. If desired, ethylene glycol (1.0 - 2.0 eq) can be added to facilitate the desilylation.[2]
-
Heat the mixture to 50-70 °C and stir for 4-8 hours, or until the desilylation is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography on silica (B1680970) gel, recrystallization, or distillation.
-
Experimental Workflow Diagram
References
Application Notes and Protocols: Cleavage of Ethers and Esters with (Iodomethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Iodomethyl)trimethylsilane, often referred to as iodotrimethylsilane (B154268) (TMSI), is a powerful and versatile reagent for the cleavage of ethers and esters under neutral, aprotic conditions. Its utility is particularly valuable in complex molecule synthesis where mild reaction conditions are paramount to avoid the degradation of sensitive functional groups. TMSI can be used directly or generated in situ from more stable and less expensive precursors, such as the combination of chlorotrimethylsilane (B32843) and sodium iodide, or hexamethyldisiloxane (B120664) and iodine.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the dealkylation of a variety of ether and ester substrates.
Mechanism of Action
The cleavage of ethers and esters by iodotrimethylsilane proceeds through a Lewis acid-mediated nucleophilic substitution. The silicon atom acts as a Lewis acid, coordinating to the oxygen of the ether or ester, thereby activating the substrate. This is followed by a nucleophilic attack of the iodide ion on the alkyl group.[1]
For primary and secondary alkyl ethers and esters, the reaction typically follows an SN2 pathway, leading to the formation of a trimethylsilyl (B98337) ether or ester and an alkyl iodide.[3] In the case of substrates that can form stable carbocations, such as tertiary or benzylic ethers, an SN1 mechanism may be operative.[1] The resulting trimethylsilyl ethers and esters are readily hydrolyzed upon aqueous workup to yield the corresponding alcohol or carboxylic acid.
Data Presentation
Cleavage of Ethers
The following table summarizes the reaction conditions and yields for the cleavage of various ethers using iodotrimethylsilane. The reagent is often generated in situ from chlorotrimethylsilane and sodium iodide.
| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Cyclohexyl methyl ether | TMSI | Chloroform (B151607) | 60 | 64 | Cyclohexanol | >99 (NMR) | [2] |
| Anisole | TMSCl, NaI | Acetonitrile (B52724) | Reflux | 8-10 | Phenol | 95 | [4] |
| Benzyl phenyl ether | TMSCl, NaI | Acetonitrile | Reflux | 0.5 | Phenol | 98 | [4] |
| Dibenzyl ether | TMSCl, NaI | Acetonitrile | Reflux | 0.5 | Benzyl alcohol | 97 | [4] |
| Tetrahydrofuran | TMSCl, NaI | Acetonitrile | Reflux | 2 | 4-Iodobutanol | 85 | [4] |
| p-Dimethoxybenzene | TMSCl, NaI | Acetonitrile | Reflux | 2 | Hydroquinone | 96 | [4] |
| n-Heptyl methyl ether | TMSI | Neat | 25 | 2 | n-Heptanol | 95 | [1] |
| sec-Octyl methyl ether | TMSI | Neat | 25 | 2.5 | sec-Octanol | 94 | [1] |
Cleavage of Esters
Iodotrimethylsilane is also highly effective for the dealkylation of esters to the corresponding carboxylic acids. A summary of representative examples is provided below.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Methyl benzoate (B1203000) | TMSI | Neat | 100 | 2 | Benzoic acid | 80 | [5] |
| Ethyl benzoate | TMSI | Neat | 100 | 4 | Benzoic acid | 72 | [5] |
| Benzyl benzoate | TMSI | Neat | 100 | 2 | Benzoic acid | 86 | [5] |
| Methyl pivalate | TMSI | Neat | 100 | 18 | Pivalic acid | 55 | [5] |
| Methyl o-bromobenzoate | TMSI | Neat | 100 | 2 | o-Bromobenzoic acid | 81 | [5] |
| Methyl phenylacetate | TMSI | Neat | 100 | 2 | Phenylacetic acid | 78 | [5] |
| Methyl decanoate | PhMe2SiI, I2 | Neat | 110 | 2 | Decanoic acid | 91 | [6] |
| Ethyl phenylacetate | PhMe2SiI, I2 | Neat | 110 | 4 | Phenylacetic acid | 85 | [6] |
Experimental Protocols
Protocol 1: Cleavage of a Methyl Ether - Synthesis of Cyclohexanol from Cyclohexyl Methyl Ether[2]
This protocol details the cleavage of a secondary alkyl methyl ether using pre-synthesized iodotrimethylsilane.
Materials:
-
Cyclohexyl methyl ether
-
Iodotrimethylsilane (TMSI)
-
Pyridine (B92270) (anhydrous)
-
Chloroform (anhydrous)
-
Methanol (B129727) (anhydrous)
-
Diethyl ether (anhydrous)
-
Nitrogen atmosphere
-
Round-bottom flask, syringes, magnetic stirrer, rotary evaporator, chromatography equipment
Procedure:
-
To an oven-dried 25-mL round-bottom flask under a nitrogen atmosphere, add cyclohexyl methyl ether (1.72 g, 15.2 mmol).
-
Using oven-dried syringes, add anhydrous chloroform (4 mL) and anhydrous pyridine (0.5 mL, 6.2 mmol).
-
Inject freshly distilled iodotrimethylsilane (4.8 g, 24 mmol) into the stirred solution. The solution will turn slightly yellow, and a precipitate will form.
-
Heat the reaction mixture at 60°C for 64 hours. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methoxy (B1213986) signal.
-
After completion, cool the mixture to room temperature and add anhydrous methanol (2 mL) to quench the excess TMSI.
-
Remove the volatile components using a rotary evaporator.
-
Add approximately 10 mL of anhydrous diethyl ether to the residue and filter the resulting suspension to remove pyridinium (B92312) hydroiodide.
-
Wash the flask and the filter cake thoroughly with additional anhydrous diethyl ether.
-
Evaporate the solvent from the combined filtrates to yield the crude product.
-
Purify the residual oil by chromatography to obtain pure cyclohexanol.
Protocol 2: Cleavage of a Methyl Ester with in situ Generated Iodotrimethylsilane
This protocol describes the dealkylation of a methyl ester to a carboxylic acid using iodotrimethylsilane generated from chlorotrimethylsilane and sodium iodide.
Materials:
-
Methyl benzoate
-
Chlorotrimethylsilane (TMSCl)
-
Sodium iodide (NaI, anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Sodium hydroxide (B78521) solution (0.5 N)
-
Hydrochloric acid (to acidify)
-
Chloroform
-
Nitrogen atmosphere
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under a nitrogen atmosphere, add anhydrous sodium iodide (2.25 g, 15 mmol) and anhydrous acetonitrile (10 mL).
-
To this suspension, add methyl benzoate (0.68 g, 5 mmol) followed by chlorotrimethylsilane (1.09 g, 10 mmol).
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (25 mL) and wash with 0.5 N sodium hydroxide solution (2 x 30 mL).
-
Combine the aqueous layers and acidify with hydrochloric acid.
-
Extract the aqueous layer with chloroform (2 x 30 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Visualizations
Caption: General mechanism for ether and ester cleavage by this compound.
Caption: General experimental workflow for ether and ester cleavage.
References
Application Notes and Protocols: Synthesis of Ylide Precursors Using (Iodomethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Iodomethyl)trimethylsilane is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group. This functional group is a key component in the formation of stabilized ylides, which are crucial intermediates in various olefination reactions, such as the Wittig reaction, and in cycloadditions. These application notes provide detailed protocols for the synthesis of phosphonium (B103445) and sulfonium (B1226848) salt precursors to ylides using this compound. The procedures outlined are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory applications.
Introduction
Ylides are neutral, dipolar molecules containing a negatively charged carbon atom adjacent to a positively charged heteroatom, typically phosphorus (phosphonium ylides) or sulfur (sulfonium ylides). They are indispensable tools in synthetic organic chemistry for the formation of carbon-carbon bonds. The reactivity and stability of an ylide are significantly influenced by the substituents on the carbanion. The presence of a trimethylsilyl (B98337) group on the methyl carbon of the ylide precursor offers electronic stabilization to the resulting ylide, modulating its reactivity and, in some cases, influencing the stereochemical outcome of subsequent reactions.
This compound serves as an excellent electrophile for the quaternization of nucleophiles like triphenylphosphine (B44618) and dimethyl sulfide (B99878), leading to the formation of the corresponding phosphonium and sulfonium salts. These salts are stable, isolable solids that can be deprotonated using a suitable base to generate the desired ylide in situ for immediate use in chemical transformations.
Synthesis of Phosphonium Ylide Precursors
The synthesis of (trimethylsilylmethyl)triphenylphosphonium iodide is a straightforward SN2 reaction between this compound and triphenylphosphine. The resulting phosphonium salt is the direct precursor to the corresponding phosphonium ylide.
Reaction Pathway
Caption: Synthesis of a phosphonium salt.
Experimental Protocol: Synthesis of (Trimethylsilylmethyl)triphenylphosphonium iodide
Materials:
-
This compound, ≥99.0% (GC)
-
Triphenylphosphine (PPh₃), 99%
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Büchner funnel and filter flask
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq).
-
Dissolve the triphenylphosphine in anhydrous toluene.
-
To the stirred solution, add this compound (1.05 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain (trimethylsilylmethyl)triphenylphosphonium iodide as a white to off-white solid.
Characterization Data
The following table summarizes typical characterization data for the synthesized phosphonium salt.
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| (Trimethylsilylmethyl)triphenylphosphonium iodide | C₂₂H₂₆IPSi | 476.41 | White to off-white solid | >90 | 7.85-7.70 (m, 15H, Ar-H), 3.65 (d, JP-H = 14 Hz, 2H, P-CH₂), 0.20 (s, 9H, Si(CH₃)₃) | 135.0 (d, JP-C = 3 Hz, Ar-C), 133.5 (d, JP-C = 10 Hz, Ar-C), 130.3 (d, JP-C = 12 Hz, Ar-C), 118.5 (d, JP-C = 85 Hz, Ar-Cipso), 28.5 (d, JP-C = 50 Hz, P-CH₂), -1.5 (s, Si(CH₃)₃) |
Note: NMR data is predicted based on analogous structures and general chemical shift knowledge. Actual experimental values may vary.
Synthesis of Sulfonium Ylide Precursors
The synthesis of (trimethylsilylmethyl)dimethylsulfonium iodide follows a similar SN2 pathway, reacting this compound with dimethyl sulfide. The resulting sulfonium salt is the precursor to a sulfur ylide.
Reaction Pathway
Caption: Synthesis of a sulfonium salt.
Experimental Protocol: Synthesis of (Trimethylsilylmethyl)dimethylsulfonium iodide
Materials:
-
This compound, ≥99.0% (GC)
-
Dimethyl sulfide, 99%
-
Acetonitrile, anhydrous
-
Diethyl ether, anhydrous
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Büchner funnel and filter flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add anhydrous acetonitrile.
-
Cool the solvent in an ice bath.
-
Add dimethyl sulfide (1.0 eq) to the cold solvent via syringe.
-
Slowly add this compound (1.0 eq) to the stirred solution via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. A precipitate should form during this time.
-
After the reaction is complete, add anhydrous diethyl ether to the flask to further precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield (trimethylsilylmethyl)dimethylsulfonium iodide as a white solid.
Characterization Data
The following table provides expected characterization data for the sulfonium salt.
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) |
| (Trimethylsilylmethyl)dimethylsulfonium iodide | C₆H₁₇ISSi | 276.25 | White solid | >85 | 3.50 (s, 2H, S-CH₂), 2.80 (s, 6H, S(CH₃)₂), 0.15 (s, 9H, Si(CH₃)₃) | 35.0 (S-CH₂), 25.0 (S(CH₃)₂), -1.0 (Si(CH₃)₃) |
Note: NMR data is predicted based on analogous structures and general chemical shift knowledge. Actual experimental values may vary.
Generation of the Ylide
The phosphonium or sulfonium salt precursor is deprotonated with a strong base to generate the corresponding ylide. The choice of base and solvent is critical and depends on the stability of the ylide and the subsequent reaction conditions.
Workflow for Ylide Generation and Subsequent Reaction
Caption: Ylide generation and reaction workflow.
Commonly used strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). The reaction is typically performed in anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere. The resulting ylide is usually not isolated but used directly in the subsequent reaction with an electrophile, such as an aldehyde or a ketone.
Safety Information
-
This compound is a flammable liquid and vapor, and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong bases such as n-butyllithium are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a valuable and efficient reagent for the synthesis of silyl-substituted phosphonium and sulfonium salts, which serve as direct precursors to stabilized ylides. The protocols described herein provide a reliable foundation for the preparation of these important synthetic intermediates, enabling their application in a wide range of chemical transformations in research and development.
Application Notes and Protocols: (Iodomethyl)trimethylsilane and Silylation for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Silylation for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as steroids, fatty acids, and certain drugs and their metabolites, contain polar functional groups (e.g., -OH, -COOH, -NH2, -SH). These groups can lead to poor chromatographic peak shape, low volatility, and thermal degradation, making direct GC-MS analysis challenging.[1]
Silylation is a chemical derivatization technique that replaces active hydrogen atoms in these polar functional groups with a trimethylsilyl (B98337) (TMS) group.[1] This process increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis. The resulting silylated derivatives are typically less polar and often produce characteristic mass spectra that can aid in structural elucidation.[1]
(Iodomethyl)trimethylsilane: Properties and Reactivity
This compound is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂I. It is primarily utilized in organic synthesis as a reagent for introducing the trimethylsilylmethyl group. Its applications include the preparation of other organosilanes and its use in various coupling reactions.[2][3] While it is a silicon-containing compound, its primary role in documented chemical literature is not as a silylating agent for the derivatization of polar analytes for GC-MS analysis.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₄H₁₁ISi |
| Molecular Weight | 214.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 139-141 °C |
| Density | 1.443 g/mL at 25 °C |
The primary reactivity of this compound involves the nucleophilic displacement of the iodide ion.
This compound in the Context of GC-MS Silylation
A comprehensive review of scientific literature and application notes reveals a lack of documented protocols for the use of this compound as a direct silylating agent for the derivatization of polar analytes for GC-MS analysis. While one technical review lists it among derivatization reagents, it does not provide specific application details.[1] The primary function of common silylating agents is to donate a silyl (B83357) group (like trimethylsilyl) to a polar functional group. The reactivity of this compound is centered around the carbon-iodine bond, making it more suitable for alkylation-type reactions rather than direct silylation of hydroxyl, carboxyl, or amine groups.
Therefore, for researchers seeking to perform silylation for GC-MS analysis, it is recommended to use well-established and extensively documented silylating reagents.
Standard Silylation Reagents and Protocols for GC-MS
The most widely used silylating agents in metabolomics and pharmaceutical analysis are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are highly effective and their reaction byproducts are volatile, which minimizes interference in the chromatogram.
Silylation Reaction Mechanism
The general mechanism of silylation involves the nucleophilic attack of the heteroatom (O, N, S) of the analyte on the silicon atom of the silylating agent. This results in the formation of a silyl ether, silyl ester, silyl amine, or silyl thioether, and a non-interfering byproduct.
Caption: General Silylation Reaction for GC-MS Derivatization.
Experimental Protocol: Silylation using MSTFA
This protocol provides a general guideline for the derivatization of a dried sample extract for GC-MS analysis.
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Internal Standard (e.g., deuterated analyte)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample extract is completely dry. Water will react with the silylating reagent and reduce derivatization efficiency.
-
Add 50 µL of a solution of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. This step is for the methoximation of carbonyl groups and is optional but recommended for samples containing sugars or keto-acids.
-
Vortex the mixture for 1 minute and incubate at 60 °C for 30 minutes.
-
Add 80 µL of MSTFA to the vial.
-
Vortex the mixture for 1 minute.
-
Incubate the sample at 60 °C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert.
-
The sample is now ready for injection into the GC-MS system.
Quantitative Data Summary (Hypothetical Example):
The following table illustrates the kind of quantitative data that can be obtained from a properly validated GC-MS method using silylation.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Cholesterol-TMS | 15.2 | 1.0 | 3.0 | 0.998 |
| Palmitic acid-TMS | 12.8 | 0.5 | 1.5 | 0.999 |
| Glucose-(MEOX-TMS) | 18.5 | 2.0 | 6.0 | 0.997 |
Experimental Workflow
The overall workflow for GC-MS analysis involving silylation is depicted below.
Caption: Experimental Workflow for GC-MS with Silylation.
Conclusion
While this compound is a valuable reagent in organic synthesis, it is not a standard or well-documented reagent for the silylation of polar analytes in preparation for GC-MS analysis. For researchers and professionals in drug development, the use of established silylating agents such as MSTFA or BSTFA is strongly recommended. These reagents have well-defined protocols, are highly effective for a wide range of polar compounds, and are supported by a vast body of scientific literature. The protocols and workflows provided herein offer a robust starting point for developing sensitive and reliable GC-MS methods for the analysis of polar analytes.
References
Application Notes and Protocols: Rhodium-Catalyzed Cross-Coupling with (Iodomethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While palladium and nickel catalysts are widely used, rhodium catalysis offers unique reactivity and mechanistic pathways. This document provides detailed application notes and protocols for the rhodium-catalyzed cross-coupling of organozinc reagents with (iodomethyl)trimethylsilane, a valuable method for the synthesis of functionalized benzylsilanes. Benzylsilanes are versatile intermediates in organic synthesis, serving as precursors for a variety of transformations relevant to the construction of complex molecular architectures in drug discovery and development.
The protocol detailed below is based on the work of Takahashi et al., who developed a novel rhodium-catalyzed cross-coupling between arylzinc iodides and this compound. A key feature of this methodology is its proposed catalytic cycle, which, unlike many palladium- or nickel-catalyzed reactions that initiate with oxidative addition, is believed to commence with transmetalation. This distinct mechanism allows for efficient coupling under mild conditions and tolerates a wide range of functional groups.
Reaction Overview and Significance
The rhodium-catalyzed cross-coupling reaction facilitates the formation of a C(sp²)-C(sp³) bond between an aryl group derived from an organozinc reagent and the methylene (B1212753) group of this compound. The general reaction scheme is as follows:
Ar-ZnI + I-CH₂-Si(CH₃)₃ --(Rh catalyst)--> Ar-CH₂-Si(CH₃)₃ + ZnI₂
This reaction is significant for several reasons:
-
Synthesis of Benzylsilanes: It provides a direct and efficient route to functionalized benzylsilanes, which are valuable synthetic intermediates.
-
Functional Group Tolerance: The reaction proceeds under mild conditions and is compatible with a variety of functional groups, such as nitriles, esters, ketones, and amides.
-
Unique Reactivity: The rhodium catalyst exhibits a unique catalytic cycle, expanding the toolbox of cross-coupling methodologies.
Experimental Workflow
The overall experimental process can be visualized as a two-step sequence: the preparation of the arylzinc reagent followed by the rhodium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for the synthesis of benzylsilanes.
Catalytic Cycle
The proposed catalytic cycle for the rhodium-catalyzed cross-coupling of an arylzinc iodide with this compound is initiated by the transmetalation of the aryl group from zinc to the rhodium(I) complex. This is followed by oxidative addition of this compound to the resulting arylrhodium(I) species to form a rhodium(III) intermediate. Finally, reductive elimination yields the benzylsilane product and regenerates the active rhodium(I) catalyst.
Caption: Proposed catalytic cycle for the cross-coupling reaction.
Data Presentation
The following table summarizes the substrate scope and corresponding yields for the synthesis of various functionalized benzylsilanes as reported by Takahashi et al.
| Entry | Arylzinc Iodide (ArZnI) | Product | Yield (%) |
| 1 | Phenylzinc iodide | Benzyltrimethylsilane | 85 |
| 2 | 4-Cyanophenylzinc iodide | 4-(Trimethylsilylmethyl)benzonitrile | 90 |
| 3 | 4-(Methoxycarbonyl)phenylzinc iodide | Methyl 4-(trimethylsilylmethyl)benzoate | 88 |
| 4 | 4-Benzoylphenylzinc iodide | (4-(Trimethylsilylmethyl)phenyl)(phenyl)methanone | 82 |
| 5 | 4-Chlorophenylzinc iodide | 1-Chloro-4-(trimethylsilylmethyl)benzene | 86 |
| 6 | 4-Methoxyphenylzinc iodide | 1-Methoxy-4-(trimethylsilylmethyl)benzene | 78 |
| 7 | 2-Methoxyphenylzinc iodide | 1-Methoxy-2-(trimethylsilylmethyl)benzene | 83 |
| 8 | 3-(N,N-Dimethylcarbamoyl)phenylzinc iodide | 3-(Trimethylsilylmethyl)-N,N-dimethylbenzamide | 80 |
| 9 | 2-(Diethylamino)phenylzinc iodide | 2-(Trimethylsilylmethyl)-N,N-diethylaniline | 75 |
| 10 | 2-Thienylzinc iodide | 2-((Trimethylsilyl)methyl)thiophene | 79 |
Experimental Protocols
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and deoxygenated prior to use.
-
This compound, [RhCl(cod)]₂, and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commercially available and should be handled according to their safety data sheets.
-
Aryl iodides and activated zinc dust are also commercially available.
Protocol 1: Preparation of Arylzinc Iodide Reagents
This protocol describes the direct insertion of zinc into an aryl iodide to form the corresponding arylzinc iodide.
Materials:
-
Aryl iodide (1.0 mmol)
-
Activated zinc dust (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N,N',N'-tetramethylurea (TMU) or N,N-dimethylformamide (DMF) (3 mL)
-
Iodine (catalytic amount, 1-2 crystals)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the activated zinc dust.
-
Heat the flask under vacuum and then cool to room temperature under an inert atmosphere.
-
Add the anhydrous solvent (TMU or DMF) and a catalytic amount of iodine.
-
Add the aryl iodide to the stirred suspension.
-
Stir the mixture at room temperature or gentle heating (40-50 °C) until the aryl iodide is consumed (monitor by TLC or GC).
-
Allow the excess zinc dust to settle. The resulting supernatant containing the arylzinc iodide can be used directly in the next step.
Protocol 2: Rhodium-Catalyzed Cross-Coupling Reaction
This protocol details the cross-coupling of the prepared arylzinc iodide with this compound.
Materials:
-
[RhCl(cod)]₂ (0.025 mmol, 2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol, 5 mol%)
-
Anhydrous N,N,N',N'-tetramethylurea (TMU) (2 mL)
-
This compound (1.0 mmol, 1.0 equiv)
-
Solution of arylzinc iodide in TMU (prepared in Protocol 1, ~1.2 mmol, 1.2 equiv)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve [RhCl(cod)]₂ and dppf in anhydrous TMU.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
To this catalyst solution, add this compound.
-
Add the solution of the arylzinc iodide dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 40 °C and stir for 6-12 hours, or until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzylsilane.
One-Pot Synthesis Unleashed: Streamlining Reactions with (Iodomethyl)trimethylsilane
For Immediate Release:
Shanghai, China – December 22, 2025 – In the fast-paced world of chemical synthesis and drug discovery, efficiency is paramount. One-pot reactions, which combine multiple synthetic steps into a single procedure without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. This application note delves into the utility of (Iodomethyl)trimethylsilane as a key reagent in one-pot synthesis, with a particular focus on the Peterson olefination for the methylenation of carbonyl compounds. Detailed protocols and comparative data are provided to guide researchers in leveraging this versatile reagent for streamlined synthetic workflows.
Application I: One-Pot Peterson Olefination for Methylenation of Aldehydes and Ketones
The Peterson olefination is a powerful method for the synthesis of alkenes. A significant advantage of using this compound is the in situ generation of the required α-silyl carbanion, (trimethylsilyl)methyllithium, which can then react directly with a carbonyl compound in a one-pot procedure to yield the corresponding terminal alkene. This approach avoids the isolation of the often-unstable organolithium reagent.
The overall transformation involves two key steps within a single reaction vessel:
-
In situ generation of (trimethylsilyl)methyllithium: this compound reacts with a strong base, typically n-butyllithium (n-BuLi), to form the active α-silyl carbanion.
-
Reaction with a carbonyl compound and subsequent elimination: The generated carbanion adds to an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate then undergoes spontaneous or induced elimination to furnish the final alkene product.
Caption: One-Pot Peterson Olefination Workflow.
Quantitative Data Summary
The efficiency of the one-pot Peterson methylenation using this compound and n-butyllithium has been demonstrated for a variety of aldehydes and ketones. The following table summarizes representative yields for this transformation.
| Entry | Carbonyl Substrate | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) | Styrene (B11656) | 85 |
| 2 | 4-Methoxybenzaldehyde | 1-Methoxy-4-vinylbenzene | 88 |
| 3 | Cyclohexanone | Methylenecyclohexane | 92 |
| 4 | Acetophenone | α-Methylstyrene | 78 |
| 5 | 2-Naphthaldehyde | 2-Vinylnaphthalene | 83 |
Experimental Protocol: One-Pot Methylenation of Benzaldehyde
This protocol details the one-pot synthesis of styrene from benzaldehyde using this compound.
Materials:
-
This compound (≥99.0%)
-
n-Butyllithium (2.5 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Generation of the α-Silyl Carbanion: To the cooled THF, add this compound (1.0 equiv., e.g., 10 mmol, 2.14 g) via syringe. Slowly add n-butyllithium (1.05 equiv., e.g., 10.5 mmol, 4.2 mL of 2.5 M solution) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Reaction with Carbonyl: Add a solution of benzaldehyde (1.0 equiv., e.g., 10 mmol, 1.06 g) in anhydrous THF (10 mL) dropwise to the reaction mixture at -78 °C.
-
Warm to Room Temperature and Elimination: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The elimination of the β-hydroxysilane intermediate typically occurs during this time.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford pure styrene.
Logical Relationship of Reagent to Product Formation
The one-pot procedure hinges on the sequential in situ generation of the reactive intermediate and its immediate consumption in the subsequent reaction step, thereby avoiding decomposition and side reactions.
Caption: Sequential steps in the one-pot reaction.
Conclusion
This compound serves as an effective and convenient precursor for the one-pot Peterson methylenation of a range of aldehydes and ketones. This approach offers high yields and operational simplicity, making it an attractive method for the synthesis of terminal alkenes in research and development settings. The detailed protocol provided herein can be adapted for various substrates, contributing to the streamlined production of valuable chemical entities. Further exploration of this compound in other one-pot transformations is a promising area for future research.
Application Notes and Protocols: Conversion of Alcohols to Alkyl Iodides with Iodotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing a versatile route to a wide range of functionalized molecules. While the user has specified (iodomethyl)trimethylsilane as the reagent for this conversion, the scientific literature predominantly describes this reaction using iodotrimethylsilane (B154268) (TMSI) . It is likely that "this compound" is a misnomer for the widely used TMSI. This document provides detailed application notes and protocols for the conversion of alcohols to alkyl iodides using iodotrimethylsilane.
Iodotrimethylsilane is a powerful reagent for this transformation due to its high reactivity and the mild conditions under which it can be employed.[1] It can be used directly or generated in situ from more stable and less expensive precursors, such as chlorotrimethylsilane (B32843) and sodium iodide, which enhances its practical utility.[1][2] The reaction generally proceeds with high efficiency for primary, secondary, and tertiary alcohols.[2]
Reaction Mechanism
The conversion of an alcohol to an alkyl iodide using iodotrimethylsilane proceeds through a two-step mechanism. First, the alcohol reacts with iodotrimethylsilane to form a trimethylsilyl (B98337) ether intermediate and hydrogen iodide. The silicon atom in TMSI acts as a Lewis acid, activating the alcohol. The iodide ion then acts as a nucleophile, attacking the silylated ether to yield the corresponding alkyl iodide and trimethylsilanol, which rapidly converts to the stable hexamethyldisiloxane.[3][4] For primary and secondary alcohols, the nucleophilic attack by the iodide ion typically proceeds via an S\textsubscript{N}2 mechanism, resulting in an inversion of stereochemistry at the carbon center.[5]
Caption: Proposed reaction mechanism for the conversion of alcohols to alkyl iodides using iodotrimethylsilane.
Experimental Protocols
The following are general protocols for the conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl iodides using iodotrimethylsilane. The reagent can be used directly or generated in situ.
Protocol 1: Using Iodotrimethylsilane Directly
This protocol is suitable for small-scale reactions where the direct use of the reagent is feasible.
Materials:
-
Alcohol (1.0 equiv)
-
Iodotrimethylsilane (1.1 - 1.5 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the alcohol in anhydrous solvent under an inert atmosphere at 0 °C, add iodotrimethylsilane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (see Table 1). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume any unreacted iodine.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure alkyl iodide.
Protocol 2: In Situ Generation of Iodotrimethylsilane
This is a more common and cost-effective method, especially for larger-scale syntheses, as it avoids handling the unstable iodotrimethylsilane directly.[2]
Materials:
-
Alcohol (1.0 equiv)
-
Chlorotrimethylsilane (TMSCl) (1.2 - 1.5 equiv)
-
Sodium iodide (NaI) (1.2 - 1.5 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred suspension of sodium iodide in anhydrous acetonitrile under an inert atmosphere, add chlorotrimethylsilane.
-
Stir the mixture at room temperature for 15-30 minutes to generate iodotrimethylsilane in situ.
-
Add the alcohol to the reaction mixture at room temperature.
-
Stir the reaction for the required time (see Table 1), monitoring by TLC or GC.
-
Work-up the reaction as described in Protocol 1.
Quantitative Data Summary
The following table summarizes representative yields and reaction times for the conversion of various types of alcohols to alkyl iodides using iodotrimethylsilane. Please note that reaction conditions may need to be optimized for specific substrates.
| Alcohol Type | Substrate Example | Reaction Time (h) | Yield (%) | Reference |
| Primary | 1-Octanol | 0.5 | 95 | [2] |
| Primary | Benzyl alcohol | 0.25 | 98 | [2] |
| Secondary | 2-Octanol | 2 | 92 | [2] |
| Secondary | Cyclohexanol | 1.5 | 94 | [2] |
| Tertiary | tert-Butanol | 0.5 | 90 | [2] |
| Tertiary | 1-Adamantanol | 1 | 91 | [2] |
Table 1: Representative yields and reaction times for the iodination of alcohols with in situ generated iodotrimethylsilane in acetonitrile at room temperature.
Experimental Workflow
The general workflow for the conversion of alcohols to alkyl iodides using in situ generated iodotrimethylsilane is depicted below.
Caption: General experimental workflow for the synthesis of alkyl iodides from alcohols.
Scope and Limitations
The conversion of alcohols to alkyl iodides using iodotrimethylsilane is a versatile reaction with a broad substrate scope, including primary, secondary, and tertiary alcohols.[2] The reaction is generally high-yielding and proceeds under mild conditions.
Limitations:
-
Stereochemistry: For chiral secondary alcohols, the S\textsubscript{N}2 pathway leads to inversion of configuration. If retention of stereochemistry is desired, alternative methods may be necessary.
-
Acid-sensitive functional groups: The generation of HI as a byproduct can lead to side reactions with acid-sensitive functional groups present in the substrate. The addition of a non-nucleophilic base, such as pyridine (B92270) or Hünig's base, can sometimes mitigate these side reactions.
-
Steric hindrance: Highly sterically hindered secondary and tertiary alcohols may react more slowly or require elevated temperatures for complete conversion.[6]
-
Rearrangements: While less common than with strongly acidic methods, carbocation rearrangements can occasionally be observed with substrates prone to such rearrangements, particularly with tertiary alcohols under forcing conditions.[7]
Conclusion
The use of iodotrimethylsilane, particularly when generated in situ from chlorotrimethylsilane and sodium iodide, provides a highly efficient, mild, and general method for the conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl iodides. The simple experimental protocols, high yields, and broad substrate scope make this a valuable tool for researchers in organic synthesis and drug development. Careful consideration of the substrate's stereochemistry and the presence of acid-sensitive functional groups is necessary for successful implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Deprotection of Functional Groups using (Iodomethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
(Iodomethyl)trimethylsilane and its in situ generated equivalent, trimethylsilyl (B98337) iodide (TMSI), are highly effective reagents for the cleavage of various protecting groups in organic synthesis. This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the deprotection of esters, ethers, and carbamates.
TMSI is a versatile reagent that facilitates the deprotection of a wide range of functional groups under relatively mild conditions. It is particularly useful for cleaving esters, ethers, and carbamates to their corresponding carboxylic acids, alcohols/phenols, and amines. Due to its moisture sensitivity and cost, TMSI is often generated in situ from more stable precursors like chlorotrimethylsilane (B32843) and sodium iodide.
The general mechanism of deprotection involves the activation of the substrate by the Lewis acidic silicon atom of TMSI. This is followed by a nucleophilic attack of the iodide ion on the carbon atom of the protecting group, leading to the formation of a trimethylsilyl-protected intermediate and an alkyl iodide. Subsequent hydrolysis or methanolysis yields the deprotected functional group.
Deprotection of Esters
The cleavage of esters to carboxylic acids is a fundamental transformation in organic synthesis. TMSI provides a powerful method for this conversion, particularly for methyl, ethyl, and benzyl (B1604629) esters.
Quantitative Data
The following table summarizes the reaction conditions and yields for the deprotection of various esters using trimethylsilyl iodide.
| Substrate (Ester) | Reagent/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-chlorobenzoate (B1228818) | TMSI | CCl₄ | 50 | 2.5 | 95 | [1] |
| Ethyl benzoate | TMSI | CCl₄ | 50 | 6 | 94 | [1] |
| Benzyl benzoate | TMSI | CCl₄ | 50 | 0.5 | 96 | [1] |
| tert-Butyl benzoate | TMSI | CCl₄ | 25 | 0.1 | 98 | [1] |
| Methyl pivalate | TMSI | CCl₄ | 50 | 72 | 85 | [1] |
Experimental Protocol: Deprotection of Methyl 4-chlorobenzoate
Materials:
-
Methyl 4-chlorobenzoate
-
This compound (or Chlorotrimethylsilane and Sodium Iodide)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methyl 4-chlorobenzoate (1.0 mmol) in anhydrous carbon tetrachloride (10 mL) in a round-bottom flask, add this compound (1.2 mmol). Alternatively, for in situ generation, add chlorotrimethylsilane (1.2 mmol) and sodium iodide (1.5 mmol) and stir the mixture for 15 minutes at room temperature before adding the ester.
-
Heat the reaction mixture to 50 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (approximately 2.5 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 10 mL) to remove any remaining iodine.
-
Wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to neutralize the reaction and extract the carboxylic acid into the aqueous layer.
-
Acidify the combined aqueous layers with 1M HCl to precipitate the carboxylic acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chlorobenzoic acid.
Mechanistic Diagram: Ester Deprotection
Caption: Mechanism of ester deprotection using TMSI.
Deprotection of Ethers
TMSI is highly effective for the cleavage of ethers, particularly aryl methyl ethers and other alkyl ethers, to yield phenols and alcohols, respectively. The reaction is generally faster for more sterically accessible alkyl groups.
Quantitative Data
The following table presents data for the deprotection of various ethers with trimethylsilyl iodide.
| Substrate (Ether) | Reagent/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole (B1667542) | TMSI | CH₂Cl₂ | 25 | 48 | 95 | [2] |
| 4-Methoxybiphenyl | TMSI | CH₂Cl₂ | 25 | 72 | 93 | [2] |
| Cyclohexyl methyl ether | TMSI | CH₃CN | 25 | 2 | 96 | [3] |
| Benzyl phenyl ether | TMSI | CH₃CN | 25 | 0.5 | 97 | [1] |
| Di-n-butyl ether | TMSI | neat | 25 | 24 | 90 (butanol) | [2] |
Experimental Protocol: Deprotection of Anisole
Materials:
-
Anisole
-
This compound (or Chlorotrimethylsilane and Sodium Iodide)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve anisole (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add this compound (1.2 mmol). Alternatively, for in situ generation, add chlorotrimethylsilane (1.2 mmol) and sodium iodide (1.5 mmol) and stir for 15 minutes at room temperature before adding the anisole.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (approximately 48 hours).
-
Quench the reaction by adding methanol (5 mL) and stir for 30 minutes.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL).
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure phenol.
Mechanistic Diagram: Ether Deprotection
References
Troubleshooting & Optimization
Optimizing reaction conditions for (Iodomethyl)trimethylsilane
Welcome to the technical support center for (Iodomethyl)trimethylsilane (TMSCH₂I). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile organosilicon reagent with the chemical formula (CH₃)₃SiCH₂I.[1][2] It is primarily used as an electrophile for preparing allylsilanes and propargylsilanes, for the N-alkylation of amides, and as a precursor for reactive intermediates.[1][3] Its key applications include:
-
Peterson Olefination (Methylenation): It readily undergoes metal-halogen exchange to generate a silylmethyl anion, a key reagent for converting aldehydes and ketones into terminal alkenes.[1][4]
-
Cyclopropanation Reactions: It is a key reagent for the synthesis of cyclopropanes from alkenes, often in procedures analogous to the Simmons-Smith reaction.[5]
-
Ylide Precursor Synthesis: It reacts with nucleophiles like phosphines or amines to form adducts that serve as precursors to unstabilized ylides, which are valuable in [2+3] cycloaddition reactions.[2][3][4]
Q2: How should I properly handle and store this compound?
Proper handling and storage are critical for maintaining the reagent's reactivity.
-
Chemical Stability: The compound is stable under recommended storage conditions but is sensitive to light and moisture.[1][6] It can discolor over time, which may indicate decomposition.[7]
-
Storage Conditions: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1][6][8] The container must be kept tightly closed in a dry, well-ventilated area to prevent leakage and moisture ingress.[6]
-
Safe Handling: Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[6] It is a flammable liquid and vapor, so keep it away from heat, sparks, and open flames.[9] Always use in a well-ventilated area and wear appropriate personal protective equipment (gloves, eye protection).[6]
Q3: My this compound has a yellow or brown color. Can I still use it?
The pure compound is a clear, colorless to pale yellow liquid.[3][8] A yellow to brown color suggests the presence of impurities, likely from decomposition due to light or moisture exposure, leading to the formation of iodine.[1][7] For reactions sensitive to stoichiometry or impurities, purification is recommended. A common purification method involves washing the reagent with a 1% aqueous sodium metabisulfite (B1197395) solution to remove iodine, followed by washing with water, drying over anhydrous sodium sulfate (B86663) (Na₂SO₄), and fractional distillation.[1] Alternatively, it can be purified by distillation from copper powder.[7]
Q4: What are the main differences between this compound and Iodotrimethylsilane (TMSI)?
While their names are similar, these are different reagents with distinct applications.
-
This compound (TMSCH₂I): Contains a Si-CH₂-I linkage. It is primarily a source of the "SiCH₂" group for reactions like Peterson olefination and cyclopropanation.[1][4]
-
Iodotrimethylsilane (TMSI): Has a direct Si-I bond. It is a powerful Lewis acid and a source of iodide. It is most commonly used for the cleavage of ethers, esters, and carbamates, and for converting alcohols to alkyl iodides.[10][11][12]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Cyclopropanation Reaction
You are attempting a cyclopropanation of an alkene using this compound and a zinc reagent (e.g., Zn-Cu couple or Et₂Zn) but observe a low yield of the desired cyclopropane.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield cyclopropanation.
Potential Causes & Solutions
-
Cause A: Degraded Reagent. this compound is sensitive to moisture and light.[1] The zinc reagent (e.g., Zn-Cu couple) may have lost its activity.
-
Solution: Use freshly purified this compound.[1][7] If using a Zn-Cu couple, ensure it is freshly prepared and activated. For diethylzinc (B1219324) (Et₂Zn), use a recently purchased bottle or a freshly titrated solution.
-
-
Cause B: Presence of Moisture. Water will rapidly quench the organozinc intermediate (ICH₂ZnI) that is crucial for the cyclopropanation.[13]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. Maintain a strict inert atmosphere (nitrogen or argon) throughout the setup and reaction.[13]
-
-
Cause C: Inefficient Reaction Temperature. The formation of the active carbenoid and its subsequent reaction with the alkene can be temperature-sensitive.
-
Solution: While many Simmons-Smith type reactions run well at room temperature or with gentle heating (e.g., reflux in ether), some substrates benefit from specific temperature profiles. Consult literature for your specific alkene class. For highly reactive alkenes, initial cooling may be necessary to control the exotherm upon addition of the zinc reagent.
-
Optimization of Cyclopropanation Conditions
The choice of solvent and zinc reagent can significantly impact reaction efficiency. The following table provides a summary of common conditions.
| Parameter | Diethylzinc (Et₂Zn) | Zinc-Copper Couple (Zn-Cu) |
| Typical Solvent | Dichloromethane (B109758) (DCM), Diethyl Ether (Et₂O), Toluene | Diethyl Ether (Et₂O) |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Advantages | Homogeneous reaction, often higher reactivity and cleaner conversions.[14] | Less expensive, easier to handle than pyrophoric Et₂Zn. |
| Disadvantages | Pyrophoric, requires careful handling. | Heterogeneous, reactivity can be variable depending on preparation method. |
| Typical Yield | Good to Excellent | Moderate to Good |
Issue 2: Incomplete Reaction in Peterson Olefination Precursor Formation
You are attempting to form a silylmethyl anion (e.g., (CH₃)₃SiCH₂Li) via metal-halogen exchange with an organolithium reagent (like n-BuLi or t-BuLi), but quenching with a carbonyl compound gives low yields of the desired alkene, with significant starting material recovery.
Potential Causes & Solutions
-
Cause A: Impure Organolithium Reagent. The titer of commercial organolithium reagents can decrease over time.
-
Solution: Use a freshly opened bottle of the organolithium reagent or titrate the solution before use to determine its exact molarity.
-
-
Cause B: Incorrect Reaction Temperature. The metal-halogen exchange is typically very fast and exothermic. It is usually performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or the newly formed silylmethyl anion.
-
Solution: Maintain a constant low temperature (e.g., -78 °C with a dry ice/acetone bath) during the addition of the organolithium reagent and for a short period afterward before adding the electrophile (carbonyl compound).[13]
-
-
Cause C: Incompatible Solvent. The choice of solvent can influence the stability and reactivity of the organometallic species.
-
Solution: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. Ensure the solvent is free of moisture and peroxides.
-
Core Reaction Pathways Diagram
Caption: Primary synthetic routes using this compound.
Experimental Protocols
Protocol 1: Diastereoselective Cyclopropanation of a Chiral Allylic Alcohol
This protocol is adapted from procedures analogous to the Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc for enhanced reactivity and stereocontrol.[14]
Materials:
-
Chiral allylic alcohol (1.0 equiv)
-
This compound (2.2 equiv)
-
Diethylzinc (1.1 M solution in toluene, 2.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Under a positive flow of nitrogen, dissolve the chiral allylic alcohol (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add diethylzinc (2.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at 0 °C for 20 minutes.
-
Add this compound (2.2 equiv) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cyclopropylmethanol.
References
- 1. This compound | 4206-67-1 [chemicalbook.com]
- 2. Sigma Aldrich this compound 25 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. lookchem.com [lookchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. This compound | C4H11ISi | CID 77877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 11. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation with (Iodomethyl)trimethylsilane
Welcome to the technical support center for (Iodomethyl)trimethylsilane. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
FAQs: Reagent Stability and Handling
Question: My bottle of this compound has a yellow, brown, or slightly violet color. Is it still usable?
Answer: Yes, the reagent can often be used after purification. Discoloration during storage is a known issue, typically due to the formation of trace amounts of iodine.[1] You can purify the reagent using one of the following methods:
-
Distillation: Fractional distillation from copper powder can remove colored impurities.[1]
-
Aqueous Wash: If the reagent is only slightly violet, you can wash it with a 1% aqueous sodium metabisulfite (B1197395) solution, followed by washing with water, drying over anhydrous sodium sulfate (B86663) (Na₂SO₄), and re-distilling.[2]
Question: What are the optimal storage conditions for this compound?
Answer: To minimize degradation, this compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][3] It is sensitive to light and moisture.[2]
Question: What causes the formation of hexamethyldisiloxane (B120664) (HMDSO) as a contaminant?
Answer: Hexamethyldisiloxane is a common byproduct formed when this compound or related silyl (B83357) compounds come into contact with water.[1][4] The reagent is hydrolytically sensitive and reacts with moisture from the atmosphere or residual water in solvents and glassware.[1] To prevent this, always use anhydrous solvents, thoroughly dry all glassware, and conduct reactions under an inert atmosphere.[5]
Visualization: Hydrolysis Pathway
The diagram below illustrates how exposure to moisture leads to the formation of the common byproduct hexamethyldisiloxane (HMDSO).
Caption: Pathway of this compound hydrolysis to HMDSO.
Troubleshooting Guide for Reactions
Question: My reaction yield is low and the reaction seems sluggish. What steps can I take to optimize it?
Answer: Low yields or slow reaction rates can stem from several factors. Follow this troubleshooting workflow to diagnose the issue:
-
Reagent Quality: Ensure your this compound is pure. If it is discolored, consider purifying it as described above.[1][2]
-
Moisture Contamination: The presence of water can consume the reagent and lead to byproducts like HMDSO.[1][5] Ensure all glassware is oven-dried and solvents are anhydrous.[5]
-
Reaction Conditions:
-
Solvent: For nucleophilic substitution (Sɴ2) reactions, polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are ideal because they solvate the cation but leave the nucleophile highly reactive.[6]
-
Temperature: While many reactions proceed at room temperature, substrates with significant steric hindrance may require gentle heating. A temperature screen is often recommended to find the optimal balance between reaction rate and side product formation.[5]
-
-
Inert Atmosphere: Always run reactions under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.[5]
Visualization: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to identify and solve issues leading to low reaction yields.
Caption: A logical workflow for troubleshooting low-yield reactions.
Question: I am observing alkene byproducts from an apparent elimination reaction. How can I favor the desired Sɴ2 substitution?
Answer: The formation of elimination (E2) products is a common competing side reaction, especially with secondary substrates or sterically hindered/strongly basic nucleophiles.[6] this compound has a primary carbon, which strongly favors Sɴ2, but the choice of nucleophile and conditions is still critical.
To favor Sɴ2 substitution over E2 elimination:
-
Nucleophile Choice: Use a strong, non-bulky nucleophile.[6] Highly hindered bases like potassium tert-butoxide (t-BuOK) will strongly favor elimination.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination. Elimination reactions have a higher activation energy and are more favored at higher temperatures.
-
Solvent: Use a polar aprotic solvent (e.g., DMSO, acetone) to enhance the reactivity of the nucleophile for substitution.[6]
Visualization: Sɴ2 vs. E2 Competing Pathways
The diagram illustrates the factors influencing the competition between substitution (Sɴ2) and elimination (E2) pathways.
Caption: Factors influencing the Sɴ2 substitution vs. E2 elimination pathways.
Purification and Data
Question: What is a standard protocol for purifying the final product from unreacted starting material and silyl byproducts?
Answer: A general workup and purification procedure involves the following steps:
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Aqueous Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[6] This step helps remove water-soluble salts.
-
Wash:
-
Wash the combined organic layers with a solution of sodium thiosulfate (B1220275) or sodium metabisulfite to remove any residual iodine color.[6]
-
Wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.[6]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Chromatography: If the crude product is still impure, purification by column chromatography on silica (B1680970) gel is typically effective for separating the desired product from nonpolar byproducts like HMDSO and any remaining starting material.
Data Presentation: Physical Properties
The table below summarizes key physical properties of this compound and a common byproduct for easy reference during experimental planning and analysis.
| Property | This compound | Hexamethyldisiloxane (HMDSO) |
| CAS Number | 4206-67-1[7] | 107-46-0 |
| Molecular Formula | C₄H₁₁ISi[2] | C₆H₁₈OSi₂ |
| Molecular Weight | 214.12 g/mol [2] | 162.38 g/mol |
| Boiling Point | 139-141 °C[2] | 99-100 °C |
| Density | 1.443 g/mL at 25 °C[2] | 0.764 g/mL at 25 °C |
| Refractive Index | n20/D 1.491[2] | n20/D 1.377 |
| Appearance | Clear yellow to brown liquid[8] | Colorless liquid |
| Solubility | Reacts with water; soluble in many organic solvents[3] | Insoluble in water; soluble in organic solvents |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 4206-67-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C4H11ISi | CID 77877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
Technical Support Center: Purification of Products from (Iodomethyl)trimethylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products involving (Iodomethyl)trimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: Awareness of potential impurities is critical for developing an effective purification strategy. Common contaminants include:
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Hexamethyldisiloxane: This is a frequent byproduct resulting from the hydrolysis of any trimethylsilyl-containing compound. Its formation can be minimized by maintaining strictly anhydrous reaction conditions.
-
Unreacted this compound: Incomplete reactions will leave residual starting material.
-
Hydrolysis and Decomposition Products: this compound is sensitive to moisture and light. Exposure can lead to the formation of hydrogen iodide (HI) and elemental iodine (I₂), which can complicate purification and analysis.[1]
-
High-Boiling Solvents: Solvents such as DMF and DMSO can be challenging to remove completely during workup.
-
Reaction-Specific Byproducts: The nature of the reaction will dictate other possible byproducts. For instance, in the cleavage of methyl ethers, the corresponding methyl iodide will be generated.[1]
Q2: My isolated product has a distinct purple or brown tint. What is this, and how can I remove it?
A2: A purple, pink, or brown coloration is typically indicative of trace amounts of elemental iodine (I₂). This can arise from the decomposition of iodide-containing species in the reaction mixture.
-
Solution: This color can be easily removed by washing the organic solution of your product with a mild aqueous reducing agent. A 1% solution of sodium metabisulfite (B1197395) or sodium thiosulfate (B1220275) is effective. Continue washing until the organic layer is colorless. Subsequently, wash with water and then brine to remove any remaining inorganic salts.
Q3: I'm observing decomposition of my trimethylsilyl (B98337) (TMS)-protected compound during silica (B1680970) gel chromatography. What causes this, and what are the solutions?
A3: Standard silica gel is slightly acidic due to the presence of silanol (B1196071) groups on its surface. This acidic environment can be harsh enough to cleave acid-labile protecting groups like TMS ethers.
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica gel by preparing a slurry in your column eluent containing 1-3% triethylamine (B128534). After packing, flush the column with this basic solvent mixture before loading your sample. This is a very effective method for preventing the degradation of acid-sensitive compounds.[2][3]
-
Solution 2: Utilize an Alternative Stationary Phase. If your compound is particularly sensitive, consider using a less acidic stationary phase such as neutral alumina (B75360) or florisil.
-
Solution 3: Employ a Non-Polar Eluent System. Using a highly non-polar eluent will decrease the interaction time between your compound and the stationary phase, potentially reducing decomposition.
Q4: My product contains a basic amine, and it's proving difficult to purify by column chromatography. What are my options?
A4: The basic nature of amines leads to strong interactions with the acidic silanol groups of silica gel. This often results in significant peak tailing, poor resolution, and sometimes irreversible adsorption to the column.
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Solution 1: Modify the Mobile Phase. The most common solution is to add a small amount of a competing base to your eluent. Typically, 0.5-2% of triethylamine or pyridine (B92270) is sufficient to improve peak shape and elution.
-
Solution 2: Use Amine-Functionalized Silica Gel. For particularly challenging separations, specialized amine-functionalized silica is available. This stationary phase is designed to minimize interactions with basic analytes.
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Solution 3: Switch to a Different Stationary Phase. Neutral alumina can be an excellent alternative to silica gel for the chromatography of basic compounds.
Troubleshooting Guides
This section provides a structured approach to resolving common issues during the purification process.
Problem 1: Difficulties During Extractive Workup
| Symptom | Potential Cause | Recommended Solution |
| Persistent Emulsion Formation | High concentration of polar aprotic solvents (e.g., THF, DMF) or presence of fine solid particulates. | To break the emulsion, add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. If this fails, filtration through a pad of Celite may be necessary. For reactions in polar solvents, it is often best to remove the bulk of the solvent via rotary evaporation before the aqueous workup. |
| Low Recovery/Product in Aqueous Layer | The product possesses significant polarity. | Increase the polarity of the organic extraction solvent; dichloromethane (B109758) or a 3:1 mixture of chloroform/isopropanol can be effective for more polar products. "Salting out" by saturating the aqueous layer with NaCl can also decrease the solubility of the organic product in the aqueous phase. |
| Residual DMF or DMSO in Final Product | Incomplete removal of these high-boiling, water-miscible solvents. | Perform multiple, vigorous washes with large volumes of water, followed by a final brine wash. For smaller scale reactions, a good technique is to dilute the reaction mixture significantly with the extraction solvent before the initial water wash.[4] |
Problem 2: Challenges with Column Chromatography
| Symptom | Potential Cause | Recommended Solution |
| Compound Remains at the Baseline (Low Rf) | The eluent is not sufficiently polar to displace the compound from the stationary phase. | Systematically increase the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. For highly polar compounds, consider switching to a more polar solvent system, such as methanol (B129727) in dichloromethane.[5][6] |
| Compound Runs with the Solvent Front (High Rf) | The eluent is too polar, leading to minimal interaction with the stationary phase. | Decrease the polarity of the eluent by increasing the proportion of the non-polar component (e.g., hexane).[5] |
| Streaking or Tailing of Spots on TLC/Column | The sample may be overloaded, or there are strong interactions between the compound and the stationary phase (common with acids and bases). | Ensure the sample is sufficiently dilute before loading. If streaking persists, it is likely an interaction issue. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add triethylamine (see FAQ Q4). |
| Inadequate Separation of Product and Impurities | The chosen solvent system lacks the necessary selectivity for the components of the mixture. | Experiment with different solvent systems. Changing one of the solvents (e.g., substituting ethyl acetate with diethyl ether or dichloromethane) can alter the separation selectivity. Employing a gradient elution, where the eluent polarity is gradually increased during the chromatography, is a powerful technique for separating compounds with different polarities. |
| Evidence of Product Decomposition on the Column | The compound is unstable to the stationary phase (typically acidic silica gel). | First, confirm instability with a 2D TLC analysis. If the compound is unstable, use a deactivated stationary phase (with triethylamine) or switch to a more inert support like neutral alumina.[7] |
Quantitative Data Summary
The following table presents illustrative data for the purification of a hypothetical trimethylsilyl ether product via flash column chromatography. Please note that this data is for demonstrative purposes. Actual yields and purities will vary based on the specific substrate and reaction conditions.
| Purification Method | Crude Product Purity (by GC-MS) | Final Product Purity (by GC-MS) | Isolated Yield | Typical TLC Eluent (Silica Gel) | Illustrative Rf of Product |
| Standard Silica Gel | 70% | 88% (with 5% desilylated product) | 60% | 5% Ethyl Acetate in Hexane | 0.45 |
| Deactivated Silica Gel (1% Et₃N) | 70% | >98% | 82% | 5% Ethyl Acetate in Hexane | 0.45 |
| Neutral Alumina | 70% | >97% | 78% | 2% Ethyl Acetate in Hexane | 0.50 |
Experimental Protocols
Detailed Protocol: Purification of a Trimethylsilyl Ether by Flash Column Chromatography on Deactivated Silica Gel
This protocol provides a step-by-step guide for the purification of a moderately non-polar, acid-sensitive trimethylsilyl ether.
1. Preparation of the Deactivated Silica Gel and Column Packing:
-
In a fume hood, determine the required amount of silica gel (a general rule of thumb is 50-100 times the mass of the crude product).
-
Prepare the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes) and add 1-2% triethylamine by volume.
-
Create a slurry of the silica gel in this triethylamine-containing eluent.
-
Secure a glass chromatography column vertically and pour in the slurry. Use gentle air pressure to uniformly pack the column, ensuring no air bubbles are trapped.
-
Add a protective layer of sand (approximately 0.5 cm) to the top of the silica bed.
-
Flush the packed column with 2-3 column volumes of the triethylamine-containing eluent to ensure complete neutralization.
2. Sample Loading:
-
Dissolve the crude product in a minimal volume of the initial eluent.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
3. Elution and Fraction Collection:
-
Begin the elution with the initial low-polarity solvent.
-
Collect fractions of a suitable volume and monitor the progress of the separation by TLC.
-
If the product is slow to elute, a stepwise or continuous gradient can be applied by gradually increasing the percentage of the more polar solvent (e.g., to 5% ethyl acetate, then 10%).
4. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified trimethylsilyl ether.
Visualizations
Caption: General workflow for the purification of products from organic reactions.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
Overcoming moisture sensitivity of (Iodomethyl)trimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the moisture sensitivity of (Iodomethyl)trimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula (CH₃)₃SiCH₂I, is an organosilicon compound.[1] It is a versatile reagent in organic synthesis, often used to introduce the trimethylsilylmethyl group.[1] Key applications include its use as a reagent for Peterson methylenation, a common method for synthesizing alkenes from carbonyl compounds, and in the N-alkylation of amides.[1] In the pharmaceutical industry, it serves as an important intermediate in the synthesis of various drugs.[1]
Q2: Why is this compound sensitive to moisture?
This compound is highly susceptible to hydrolysis. The silicon-carbon bond is polarized, and the silicon atom is electrophilic, making it reactive towards nucleophiles like water. When exposed to moisture, it decomposes, which can significantly impact the outcome of chemical reactions.[2] The material safety data sheet explicitly states to avoid moisture during handling and storage.
Q3: How should this compound be properly stored?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][4] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[3] The product is also light-sensitive and should be kept in a dark place.[3][5]
Q4: What are the visual signs that my this compound has been compromised by moisture?
Pure this compound is a clear, colorless to pale yellow liquid.[1][5] Decomposition due to moisture can lead to discoloration, often appearing as a darker yellow or brown liquid. The presence of a precipitate or fuming upon opening the container can also indicate hydrolysis.
Q5: What are the decomposition products of this compound when exposed to moisture?
Upon contact with water, this compound hydrolyzes to form trimethylsilanol (B90980) ((CH₃)₃SiOH), which can then condense to form hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃), and hydroiodic acid (HI). The formation of these byproducts can interfere with desired chemical transformations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Reagent Decomposition: The primary cause is often the hydrolysis of this compound due to inadequate anhydrous conditions. | Ensure Rigorous Anhydrous Technique: • Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.• Use freshly distilled and dried solvents.• Conduct the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon) using a Schlenk line or glovebox. |
| Formation of Unexpected Side Products | Reaction with Hydrolysis Byproducts: The generation of HI from hydrolysis can lead to acid-catalyzed side reactions. Hexamethyldisiloxane may also be present as a contaminant.[2] | Purification and Inert Atmosphere: • If the reagent is discolored, consider purification by distillation from copper powder.[2]• Maintain a strict inert atmosphere throughout the reaction to prevent in-situ generation of byproducts. |
| Inconsistent Results Between Batches | Variable Moisture Contamination: Minor variations in atmospheric humidity or technique can lead to differing levels of reagent decomposition. | Standardize Anhydrous Protocol: • Implement a consistent and documented protocol for all anhydrous reactions.• Regularly check the quality of your inert gas supply and the integrity of your reaction setup (e.g., check for leaks). |
| Difficulty Initiating the Reaction | Poor Reagent Quality: The reagent may have degraded significantly during storage. | Verify Reagent Quality: • Before use, obtain a fresh bottle of the reagent or purify the existing stock.• Consider titrating the reagent to determine its active concentration if feasible. |
Experimental Protocols
Protocol 1: General Handling of this compound under Anhydrous Conditions
This protocol outlines the essential steps for safely handling this compound to prevent moisture contamination.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, diethyl ether, dichloromethane)
-
Oven-dried glassware (e.g., round-bottom flask, syringe, needles)
-
Inert gas supply (Nitrogen or Argon) with a manifold (Schlenk line) or glovebox
-
Septa
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Purge the assembled apparatus with inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent Transfer: Transfer anhydrous solvent to the reaction flask using a cannula or a dry syringe.
-
Reagent Transfer: Using a dry, gas-tight syringe, carefully withdraw the required amount of this compound from the Sure/Seal™ bottle. It is recommended to pierce the septum with the needle while simultaneously having another needle connected to the inert gas supply to equalize the pressure.
-
Addition to Reaction: Slowly add the this compound to the reaction mixture, typically at a controlled temperature (e.g., 0°C or -78°C) to manage any exothermic processes.
-
Quenching: After the reaction is complete, quench the reaction mixture carefully, often with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate, while still under an inert atmosphere and at a low temperature.
Protocol 2: A Representative Reaction - Silylation of an Alcohol
This protocol provides a general procedure for the protection of an alcohol as a trimethylsilyl (B98337) ether, a common application that is sensitive to moisture. Silyl ethers are valuable protecting groups in organic synthesis.[6]
Materials:
-
Alcohol
-
This compound
-
Anhydrous non-protic solvent (e.g., Dichloromethane, Acetonitrile)
-
Anhydrous base (e.g., Imidazole or a hindered amine like 2,6-lutidine)
-
Standard workup reagents (e.g., saturated aq. NH₄Cl, organic solvent for extraction, drying agent like MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol and the amine base in the anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add this compound dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.[7] Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for handling moisture-sensitive reagents.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. lookchem.com [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chembk.com [chembk.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Yields in Peterson Olefination with (Iodomethyl)trimethylsilane
Welcome to the technical support center for the Peterson olefination reaction utilizing (iodomethyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Peterson olefination and why use this compound?
The Peterson olefination is a chemical reaction that converts aldehydes and ketones into alkenes using an α-silyl carbanion.[1][2] Using this compound allows for the in-situ generation of the necessary (trimethylsilyl)methyl Grignard or lithium reagent, which then reacts with the carbonyl compound. This method is advantageous due to the formation of a volatile and easily removable silyl (B83357) byproduct, simplifying product purification.[1]
Q2: My reaction is not initiating. What are the likely causes?
Failure to initiate is a common problem, often related to the formation of the Grignard reagent. Key factors include:
-
Magnesium surface deactivation: Magnesium turnings can have a passivating oxide layer. Activation is crucial.
-
Presence of moisture: Grignard reagents are extremely sensitive to water. All glassware, solvents, and reagents must be rigorously dried.
-
Purity of this compound: Impurities in the starting material can inhibit the reaction.
Q3: I am observing a significant amount of a dimeric byproduct. What is it and how can I prevent it?
This is likely the result of a Wurtz coupling side reaction, where the formed Grignard reagent reacts with unreacted this compound.[3][4] To minimize this:
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Slow addition: Add the this compound to the magnesium suspension dropwise to maintain a low concentration of the halide.[3]
-
Temperature control: The Grignard formation is exothermic. Maintain a controlled temperature to avoid hotspots that can favor the Wurtz coupling.[3][4]
-
Solvent choice: Tetrahydrofuran (B95107) (THF) is a common solvent that can stabilize the Grignard reagent.
Q4: The final elimination step to form the alkene is not proceeding efficiently. What can I do?
The elimination of the intermediate β-hydroxysilane can be promoted by either acid or base.[5][6]
-
Acid-catalyzed elimination: This proceeds via an anti-elimination pathway. Common reagents include sulfuric acid, p-toluenesulfonic acid, or Lewis acids like boron trifluoride etherate.
-
Base-catalyzed elimination: This proceeds via a syn-elimination pathway. Strong bases like potassium hydride or sodium hydride are typically used.[2] The choice of counterion can affect the rate, with potassium salts reacting faster than sodium salts.[2]
If the elimination is sluggish, consider increasing the temperature or using a stronger acid or base.
Q5: How does the stereochemistry of the final alkene get determined?
One of the key advantages of the Peterson olefination is the ability to control the alkene stereochemistry.[2][6] By isolating the diastereomeric β-hydroxysilane intermediates, you can subject one diastereomer to acidic conditions to obtain one alkene isomer and the other diastereomer to basic conditions to obtain the opposite isomer.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Ineffective Grignard reagent formation. | Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (argon or nitrogen). Use fresh, high-purity magnesium turnings and activate them with a small crystal of iodine or 1,2-dibromoethane. Use anhydrous solvents. |
| Wurtz coupling side reaction. | Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide. Control the reaction temperature to avoid overheating. | |
| Incomplete reaction with the carbonyl compound. | Ensure the Grignard reagent has fully formed before adding the aldehyde or ketone. The solution should turn cloudy and grayish. Consider titrating a small aliquot of the Grignard reagent to determine its concentration. | |
| Inefficient elimination of the β-hydroxysilane intermediate. | For acid-catalyzed elimination, ensure a sufficient amount of a strong acid is used. For base-catalyzed elimination, use a strong, non-nucleophilic base like potassium hydride. Gentle heating may be required. | |
| Formation of multiple products | A mixture of alkene stereoisomers is formed. | If stereoselectivity is desired, isolate the diastereomeric β-hydroxysilane intermediates by column chromatography before proceeding with the elimination step. |
| Presence of unreacted starting material. | Increase the reaction time or temperature for the addition of the Grignard reagent to the carbonyl compound. Ensure the stoichiometry of the reagents is correct. | |
| Difficulty in product purification | Contamination with silyl byproducts. | The primary byproduct, hexamethyldisiloxane, is volatile and can often be removed under vacuum. If other silicon-containing impurities are present, column chromatography on silica (B1680970) gel is typically effective. |
Experimental Protocols
Protocol 1: Synthesis of (Trimethylsilyl)methylmagnesium Iodide
This protocol describes the preparation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Place the magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, place a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion of the this compound solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grayish, cloudy solution is ready for the next step.
Protocol 2: Peterson Olefination of Benzaldehyde (B42025)
This protocol details the reaction of the prepared Grignard reagent with benzaldehyde followed by acid-catalyzed elimination.
Materials:
-
(Trimethylsilyl)methylmagnesium iodide solution (prepared as above)
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in the anhydrous solvent to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Data Presentation
Table 1: Typical Yields of Alkenes from Aldehydes using (Trimethylsilyl)methylmagnesium Iodide
| Aldehyde | Product Alkene | Typical Yield (%) |
| Benzaldehyde | Styrene | 85-95 |
| 4-Methoxybenzaldehyde | 4-Methoxystyrene | 80-90 |
| 4-Chlorobenzaldehyde | 4-Chlorostyrene | 82-92 |
| Cyclohexanecarboxaldehyde | Methylenecyclohexane | 75-85 |
| Heptanal | 1-Octene | 70-80 |
Yields are approximate and can vary based on reaction conditions and purification methods.
Mandatory Visualizations
Caption: General workflow for the Peterson olefination.
Caption: Stereochemical pathways of the Peterson olefination.
References
Technical Support Center: Ether Cleavage with (Iodomethyl)trimethylsilane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing (Iodomethyl)trimethylsilane (TMSI) for ether cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for ether cleavage with this compound (TMSI)?
A1: The cleavage of ethers with TMSI proceeds through a two-step mechanism. First, the silicon atom of TMSI coordinates to the ether oxygen, forming a trimethylsilyl (B98337) oxonium ion. This coordination makes the oxygen a better leaving group. Subsequently, the iodide ion acts as a nucleophile and attacks one of the adjacent carbon atoms, leading to the cleavage of the carbon-oxygen bond. This results in the formation of a trimethylsilyl ether and an alkyl iodide. The desired alcohol can then be obtained by hydrolysis of the trimethylsilyl ether.[1][2]
Q2: What types of ethers can be cleaved with TMSI?
A2: TMSI is a versatile reagent for cleaving a wide variety of ethers. It is particularly effective for the dealkylation of methyl, ethyl, and benzyl (B1604629) ethers.[1][2] Aryl methyl ethers can also be cleaved, although this typically requires more forcing conditions.[1] Sterically hindered ethers, such as tert-butyl ethers, are also readily cleaved.
Q3: Is this compound stable? Are there alternatives?
A3: this compound is sensitive to moisture and light and can degrade over time, often turning yellow or brown.[2] Due to its instability and cost, it is frequently generated in situ by reacting chlorotrimethylsilane (B32843) with sodium iodide in a suitable solvent like acetonitrile (B52724). This in situ generation often leads to faster and more efficient ether cleavage.
Q4: What are the common side reactions to be aware of?
A4: The most common side reaction is the formation of alkyl iodides from the alcohol product, especially if an excess of TMSI is used or if the reaction is heated for an extended period. The addition of a non-nucleophilic base, such as pyridine (B92270) or 2,6-lutidine, can help to neutralize any traces of HI that may form from hydrolysis of TMSI and minimize the formation of alkyl iodide byproducts.[2]
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | This compound is sensitive to moisture and light. Use freshly distilled or a new bottle of the reagent. Discoloration (yellow to brown) can indicate degradation. Consider generating TMSI in situ from chlorotrimethylsilane and sodium iodide for higher reactivity. |
| Insufficient Reagent | Ensure at least a stoichiometric amount of TMSI is used. For less reactive ethers, a slight excess (1.1-1.5 equivalents) may be necessary. |
| Low Reaction Temperature | While many ether cleavages proceed at room temperature, less reactive substrates (e.g., aryl methyl ethers) may require heating. Gradually increase the temperature and monitor the reaction by TLC or GC/MS. |
| Inappropriate Solvent | Common solvents include chloroform, acetonitrile, and dichloromethane (B109758). Ensure the solvent is anhydrous, as moisture will quench the TMSI. For sluggish reactions, switching to a more polar aprotic solvent like acetonitrile might be beneficial. |
Issue 2: Formation of Alkyl Iodide Byproduct
| Possible Cause | Troubleshooting Step |
| Excess TMSI | Use a stoichiometric amount of TMSI. An excess of the reagent can lead to the conversion of the resulting alcohol to the corresponding alkyl iodide. |
| Presence of HI | Traces of hydroiodic acid (HI), formed from the hydrolysis of TMSI, can catalyze the formation of alkyl iodides. Add a hindered, non-nucleophilic base like pyridine or 2,6-lutidine to the reaction mixture to scavenge any HI.[2] |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures, as these conditions favor the formation of alkyl iodides. |
Issue 3: Incomplete Reaction for Sterically Hindered Ethers
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Cleavage of sterically hindered ethers may require more forcing conditions. Increase the reaction temperature and/or use a larger excess of TMSI. |
| Reaction Time | These reactions may require longer reaction times. Monitor the reaction progress over an extended period. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the cleavage of various ether types with this compound.
| Ether Type | Substrate Example | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alkyl | 1-Methoxyheptane | 1.2 | CH2Cl2 | 25 | 2 | >95 |
| Secondary Alkyl | Cyclohexyl methyl ether | 1.5 | Chloroform | 25 | 48 | ~90 |
| Benzyl | Benzyl phenyl ether | 1.1 | Acetonitrile | 25 | 0.5 | >95 |
| Aryl Methyl | Anisole | 2.0 | Chloroform | 60 | 48 | ~85 |
| Sterically Hindered | tert-Butyl phenyl ether | 1.2 | CH2Cl2 | 25 | 1 | >95 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for Ether Cleavage using this compound
-
To a solution of the ether (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add this compound (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or GC/MS). For less reactive ethers, heating may be required.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (B129727).
-
Remove the solvent under reduced pressure.
-
The resulting crude trimethylsilyl ether can be hydrolyzed by dissolving it in a mixture of methanol and water or by treatment with a mild acid (e.g., acetic acid) or base (e.g., potassium carbonate) in methanol.
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for ether cleavage.
References
Preventing degradation of (Iodomethyl)trimethylsilane during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of (Iodomethyl)trimethylsilane to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂I. It serves as a versatile reagent in organic synthesis, primarily for the introduction of the trimethylsilylmethyl group. This functionality is crucial in various reactions, including the Peterson olefination.
Q2: What are the main causes of this compound degradation?
A2: The primary causes of degradation are exposure to light and moisture.[1][2] The carbon-iodine bond is susceptible to cleavage, particularly under photolytic conditions, leading to the formation of iodine and other byproducts.[2][3] Hydrolysis can occur in the presence of water, affecting the integrity of the compound.
Q3: How can I visually identify degraded this compound?
A3: Fresh, pure this compound is typically a clear, colorless to pale yellow liquid.[4] A change in color to yellow, brown, or eventually violet is a clear indication of degradation.[3] The violet color is characteristic of the presence of dissolved iodine (I₂).
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1][2][5] It is crucial to keep the container tightly sealed to prevent moisture ingress.
Q5: Is a stabilizer added to commercially available this compound?
A5: While some iodoalkanes are supplied with stabilizers like copper or silver to prevent decomposition, this is not always specified for this compound.[6][7] It is best to assume that the reagent is unstabilized unless explicitly stated by the manufacturer and to handle it accordingly.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| The reagent has a yellow or brown color. | Minor degradation due to light or air exposure, leading to the formation of a small amount of iodine. | The reagent may still be usable for some applications. However, for reactions sensitive to iodine, purification is recommended. You can add a small piece of copper wire or powder to the bottle and stir. The copper will react with and remove the free iodine. |
| The reagent has a distinct violet or purple color. | Significant degradation has occurred, with a considerable amount of free iodine present. | The reagent should be purified before use. Wash the solution with an aqueous solution of sodium metabisulfite (B1197395) (Na₂S₂O₅) to quench the iodine. Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and consider distillation for high purity applications. |
| Inconsistent or failed experimental results. | The reagent has degraded, leading to a lower concentration of the active compound and the presence of inhibitory byproducts. | Assess the purity of the this compound using the analytical protocols provided below (qNMR or GC-MS). If degradation is confirmed, purify the reagent or use a fresh bottle. |
| The reagent is stored in a frequently opened container in a standard laboratory environment. | Repeated exposure to atmospheric moisture and air is likely causing gradual hydrolysis and oxidation. | For long-term storage, it is advisable to aliquot the reagent into smaller, sealed vials under an inert atmosphere. This minimizes the exposure of the bulk material to contaminants. |
Data on Stability of this compound
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Ideal | 2-8°C (Refrigerator) | Inert (Argon/Nitrogen) | Dark (Amber vial/in a dark cabinet) | High (Months to years) |
| Sub-optimal | Room Temperature | Air | Dark | Moderate (Weeks to months) |
| Poor | Room Temperature | Air | Ambient Light | Low (Days to weeks) |
| Adverse | Elevated Temperature | Air | Direct Sunlight | Very Low (Hours to days) |
Experimental Protocols
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides a method to determine the purity of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the internal standard.
-
Dissolve it in a known volume of anhydrous CDCl₃ in a volumetric flask to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a clean, dry vial.
-
Add a precise volume of the internal standard stock solution to the vial.
-
Add a precise volume of anhydrous CDCl₃ to achieve the desired final concentration.
-
Mix thoroughly and transfer an appropriate amount to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Ensure a high signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the singlet for the CH₂ group) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Protocol 2: Purification of Degraded this compound
This protocol describes the removal of iodine from a discolored sample.
Materials:
-
Degraded this compound
-
5% (w/v) aqueous sodium metabisulfite solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus (optional)
-
Copper powder or wire (optional stabilizer)
Procedure:
-
Quenching of Iodine:
-
Place the degraded this compound in a separatory funnel.
-
Add the 5% aqueous sodium metabisulfite solution. The volume should be roughly equal to the volume of the silane.
-
Shake the funnel vigorously. The violet/brown color of the organic layer should disappear as the iodine is reduced to iodide.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Washing and Drying:
-
Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Separate the organic layer and transfer it to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
-
Filtration and Storage:
-
Optional Distillation:
-
For very high purity requirements, the purified liquid can be distilled. (Boiling point: 139-141 °C).
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for degraded this compound.
Caption: Experimental workflow for qNMR purity assessment.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 4. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificlabs.ie [scientificlabs.ie]
Work-up procedures for reactions involving (Iodomethyl)trimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Iodomethyl)trimethylsilane.
Frequently Asked Questions (FAQs)
Q1: My this compound reagent has a violet or brown color. Can I still use it?
A1: A violet or brown discoloration indicates the presence of iodine (I₂), which can arise from the decomposition of the reagent, often due to exposure to light or moisture.[1][2] While small amounts of discoloration may not significantly impact some reactions, it is best practice to purify the reagent before use to ensure reproducibility and avoid side reactions.
Protocol for Purification of Discolored this compound:
-
Washing: In a separatory funnel, wash the discolored reagent with a 1% aqueous solution of sodium metabisulfite. The violet color should disappear as the iodine is reduced to iodide.
-
Aqueous Wash: Follow with a wash with deionized water to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Distillation: Perform a fractional distillation to obtain the pure, colorless this compound.[1] The boiling point is approximately 139-141 °C.[1][3]
Q2: My reaction is complete, but I'm having trouble with the work-up. What is a general procedure for quenching and isolating my product?
A2: A common issue is the presence of unreacted this compound and silyl (B83357) byproducts. A standard aqueous work-up is typically employed to remove these.
General Work-up Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any remaining electrophilic species. Be cautious as gas evolution (CO₂) may occur with bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as appropriate for your compound.
Troubleshooting Guide
Problem 1: Low yield of the desired product.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Degraded Reagent | Use freshly purified or a new bottle of this compound. | Follow the purification protocol outlined in FAQ Q1 . |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Drying Glassware: Place glassware in an oven at >100 °C for several hours and cool under a stream of inert gas. Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen or argon for 15-30 minutes before adding reagents. |
| Incorrect Stoichiometry | Titrate the this compound if the purity is uncertain to determine the exact concentration. Adjust the equivalents used accordingly. | Titration (Example): A precise method would involve reacting a known amount with a standard nucleophile and quantifying the consumption. However, for practical purposes, using a slight excess (1.1-1.2 equivalents) of freshly purified reagent is often sufficient. |
| Side Reactions | Run the reaction at a lower temperature to minimize the formation of byproducts. | Low-Temperature Reaction Setup: Set up the reaction in a flask equipped with a magnetic stirrer and a thermometer. Use a cooling bath (e.g., ice-water for 0 °C, or a cryocooler for lower temperatures) to maintain the desired temperature throughout the addition of reagents and the reaction period. |
Problem 2: Formation of significant amounts of hexamethyldisiloxane (B120664) as a byproduct.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Hydrolysis of this compound | Meticulously exclude water from the reaction. | Follow the procedures for using anhydrous conditions as described in Problem 1 . |
| Work-up Procedure | Minimize contact with atmospheric moisture during work-up.[4] | Anhydrous Work-up (if applicable): If the product is not water-soluble, consider filtering the reaction mixture through a plug of silica (B1680970) gel under an inert atmosphere to remove salts, followed by solvent evaporation. This is only suitable if the product has significantly different polarity from the starting materials and byproducts. |
Problem 3: The final product is contaminated with trimethylsilyl-containing impurities.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete desilylation during work-up | Treat the crude product with a fluoride (B91410) source or acid to cleave the silyl group. | Desilylation with TBAF: Dissolve the crude product in tetrahydrofuran (B95107) (THF). Add a solution of tetrabutylammonium (B224687) fluoride (TBAF, 1M in THF) and stir at room temperature. Monitor the reaction by TLC until the silylated starting material is consumed. Then, perform a standard aqueous work-up.[5] Desilylation with Acid: Dissolve the crude product in a solvent like methanol (B129727) or ethanol. Add a catalytic amount of a protic acid (e.g., HCl, acetic acid) and stir. Monitor by TLC. Neutralize with a base (e.g., saturated NaHCO₃) before work-up. |
Visual Guides
References
Technical Support Center: Catalyst Selection and Optimization for (Iodomethyl)trimethylsilane Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Iodomethyl)trimethylsilane couplings. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for cross-coupling reactions with this compound?
A1: The most successfully reported catalytic systems for this compound couplings are predominantly based on rhodium and palladium. Rhodium catalysts, particularly those generated in situ from [RhCl(cod)]2 and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), have shown excellent activity in coupling with arylzinc reagents (a Negishi-type coupling).[1][2][3] Palladium catalysts, widely used in cross-coupling chemistry, are also applicable, especially with organoboron reagents (Suzuki-type coupling) or organozinc reagents. Nickel catalysts are a cost-effective alternative and are particularly effective for couplings involving Grignard reagents (Kumada-type coupling).[4][5][6] More recently, photoredox catalysis has emerged as a mild and efficient method for generating radicals from alkyl iodides, which can then be coupled with various partners.[7]
Q2: I am observing low to no product yield in my this compound coupling reaction. What are the potential causes and how can I troubleshoot this?
A2: Low or no yield in cross-coupling reactions can stem from several factors. Here is a systematic troubleshooting guide:
-
Catalyst Inactivity: The active form of the catalyst (e.g., Pd(0) or Ni(0)) may not be generated efficiently or may have decomposed.
-
Solution: For palladium, if using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). For air-sensitive catalysts, ensure rigorous exclusion of oxygen by using proper inert gas techniques (e.g., Schlenk line or glovebox). Consider using a more robust, air-stable precatalyst.
-
-
Poor Quality of Reagents: The organometallic reagent (e.g., Grignard or organozinc) may have degraded due to moisture or air.
-
Solution: Use freshly prepared or titrated organometallic reagents. Ensure all solvents and reagents are anhydrous.
-
-
Inappropriate Ligand or Base: The chosen ligand may not be suitable for the specific transformation, or the base may be too weak or too strong.
-
Solution: Screen a variety of ligands with different steric and electronic properties. The choice of base is critical and depends on the specific coupling reaction; for instance, a strong non-nucleophilic base is often required for Kumada couplings, while carbonates or phosphates are common in Suzuki couplings.
-
-
Side Reactions: Homocoupling of the organometallic reagent or decomposition of the starting materials can compete with the desired cross-coupling.
-
Solution: Ensure a thoroughly deoxygenated reaction environment to minimize homocoupling. Adjusting the stoichiometry of the reagents or the reaction temperature can also suppress side reactions.
-
Q3: What are common side products in this compound couplings and how can they be minimized?
A3: Common side products include:
-
Homocoupling of the Organometallic Reagent: This is often promoted by the presence of oxygen. Minimizing air exposure through robust inert gas techniques is crucial.
-
Protonolysis of the Organometallic Reagent: Traces of water or other protic sources can quench the organometallic reagent. Using anhydrous solvents and reagents is essential.
-
Reduction of the Aryl Halide (if applicable): This can occur, leading to the corresponding arene. The choice of solvent and base can influence this side reaction.
-
β-Hydride Elimination: While less of a concern with this compound itself, if the coupling partner has β-hydrogens, this can be a competing pathway, especially with palladium catalysts. The use of bulky ligands can often suppress this.
Q4: How do I select the optimal ligand for my this compound coupling reaction?
A4: Ligand selection is critical and often empirical. However, some general guidelines apply:
-
Electron-rich and bulky phosphine ligands are often effective for cross-coupling reactions as they promote oxidative addition and reductive elimination. For the successful Rh-catalyzed coupling of this compound with arylzinc reagents, 1,1'-bis(diphenylphosphino)ferrocene (dppf) was found to be highly effective.[1][2][3]
-
N-Heterocyclic carbenes (NHCs) are another class of ligands that have shown high activity in a variety of cross-coupling reactions.
-
The choice of ligand can also influence the stereochemical outcome of the reaction, which is a critical consideration in the synthesis of chiral molecules.[8]
A screening of different ligands is often the most practical approach to identify the optimal one for a specific substrate combination.
Troubleshooting Guides
Issue 1: Low Yield in Rh-catalyzed Negishi-type Coupling
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst Formation | Ensure the in-situ generation of the Rh-dppf catalyst is performed correctly. Use high-purity [RhCl(cod)]2 and dppf. |
| Poor Arylzinc Reagent Quality | Prepare the arylzinc reagent from the corresponding aryl iodide and activated zinc immediately before use. Ensure anhydrous conditions. |
| Suboptimal Solvent | While N,N,N',N'-tetramethylurea (TMU) and DMF have been shown to be effective, consider screening other polar aprotic solvents.[1] |
| Incorrect Temperature | The reaction has been shown to be effective at both room temperature and 40 °C.[3] If the reaction is sluggish, gentle heating may be beneficial. |
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Couplings
| Possible Cause | Troubleshooting Step |
| Formation of Palladium Black | This indicates catalyst agglomeration and deactivation. Try using a lower catalyst loading, a different ligand, or a lower reaction temperature. |
| Inhibition by Byproducts | In Negishi couplings, the generated zinc halides can inhibit the catalyst.[9] The addition of co-solvents or additives can sometimes mitigate this. |
| Coordination of Substrates/Products | If your substrates or products contain strongly coordinating functional groups (e.g., pyridines, thiophenes), they may bind to the palladium center and inhibit catalysis.[10] Increasing the ligand-to-metal ratio or choosing a more strongly binding ligand can sometimes overcome this. |
Quantitative Data Presentation
Table 1: Optimization of Rh-catalyzed Coupling of Phenylzinc Iodide with this compound [1]
| Entry | Catalyst (mol %) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [RhCl(cod)]2 (2.5) | dppf (5) | TMU | 40 | 6 | 95 |
| 2 | [RhCl(cod)]2 (2.5) | dppe (5) | TMU | 40 | 6 | 65 |
| 3 | [RhCl(cod)]2 (2.5) | PPh3 (10) | TMU | 40 | 6 | 40 |
| 4 | [RhCl(cod)]2 (2.5) | dppf (5) | THF | 40 | 6 | 78 |
| 5 | [RhCl(cod)]2 (2.5) | dppf (5) | Dioxane | 40 | 6 | 72 |
| 6 | [RhCl(cod)]2 (2.5) | dppf (5) | DMF | 40 | 6 | 92 |
Reaction conditions: Phenylzinc iodide (1.2 equiv), this compound (1.0 equiv), catalyst, solvent.
Table 2: Scope of Rh-dppf Catalyzed Coupling of Arylzinc Iodides with this compound [1]
| Entry | Aryl Group (Ar in ArZnI) | Product | Yield (%) |
| 1 | 4-MeO-C6H4 | 4-MeO-C6H4CH2TMS | 94 |
| 2 | 4-NC-C6H4 | 4-NC-C6H4CH2TMS | 92 |
| 3 | 4-PhCO-C6H4 | 4-PhCO-C6H4CH2TMS | 88 |
| 4 | 2-MeO-C6H4 | 2-MeO-C6H4CH2TMS | 85 |
| 5 | 2-Thienyl | 2-ThienylCH2TMS | 75 |
Reaction conditions: Arylzinc iodide (1.2 equiv), this compound (1.0 equiv), [RhCl(cod)]2 (2.5 mol %), dppf (5 mol %), TMU, 40 °C, 6 h.
Experimental Protocols
Key Experiment: Rhodium-Catalyzed Cross-Coupling of Arylzinc Iodides with this compound [1]
1. Preparation of the Arylzinc Iodide Reagent:
-
A flame-dried flask equipped with a magnetic stir bar and a reflux condenser is charged with activated zinc powder (1.5 equiv).
-
The flask is evacuated and backfilled with argon.
-
Anhydrous N,N-dimethylformamide (DMF) is added, followed by the aryl iodide (1.0 equiv).
-
The mixture is stirred at 50 °C for 2-3 hours until the aryl iodide is consumed (monitored by GC).
-
The resulting solution of the arylzinc iodide is used directly in the next step.
2. Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask, [RhCl(cod)]2 (0.025 equiv) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.05 equiv) are placed under an argon atmosphere.
-
Anhydrous N,N,N',N'-tetramethylurea (TMU) is added, and the mixture is stirred for 10 minutes at room temperature.
-
This compound (1.0 equiv) is added, followed by the freshly prepared arylzinc iodide solution (1.2 equiv).
-
The reaction mixture is stirred at 40 °C for 6 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Functionalized Benzylsilanes from Arylzinc Compounds and this compound by Means of a Novel Rh Catalysis [organic-chemistry.org]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Safely Scaling Up Reactions with (Iodomethyl)trimethylsilane
Welcome to the Technical Support Center for the safe and effective scale-up of chemical reactions involving (Iodomethyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is also an irritant to the respiratory system.[2][3] The compound is sensitive to moisture, heat, and light, and can react vigorously with strong oxidizing agents.[2] It is crucial to handle this reagent under an inert atmosphere and take precautions against static discharge.[4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4] The container should be kept tightly closed under an inert gas, such as nitrogen or argon, to prevent decomposition due to moisture and exposure to light.[2][4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE includes flame-retardant clothing, chemical-resistant gloves (inspect before use), safety goggles, and a face shield.[1][4] All handling of the reagent should be performed in a well-ventilated fume hood.[5]
Q4: How should I properly quench a reaction containing residual this compound?
A4: Reactions should be quenched carefully, especially at a large scale. A recommended procedure involves cooling the reaction mixture and slowly adding a less reactive alcohol, such as isopropanol, followed by a more reactive one like methanol, and finally water. This gradual process helps to control the exotherm.
Q5: What are the key considerations when scaling up a reaction with this compound?
A5: Key considerations include:
-
Heat Management: Reactions involving this compound can be exothermic. Scaling up reduces the surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of thermal runaway.
-
Mixing Efficiency: Inadequate mixing on a larger scale can lead to localized hot spots and concentration gradients, resulting in side reactions and reduced yields.
-
Moisture Control: The sensitivity of this compound to moisture becomes more critical at a larger scale, where the complete exclusion of water from reactants, solvents, and equipment is more challenging.
-
Reagent Addition: The rate of addition of this compound or other reactants must be carefully controlled to manage the reaction exotherm.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions with this compound.
Issue 1: Reaction Fails to Initiate or Proceeds Slowly at Scale
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | Ensure all glassware is rigorously dried (flame-dried under vacuum is recommended). Use anhydrous solvents and fresh, high-purity reagents.[6] |
| Poor Reagent Quality | The quality of this compound can degrade over time, especially with improper storage. Use a fresh bottle or re-purify the reagent if necessary. |
| Inadequate Mixing | Increase the stirring speed to ensure proper homogenization of the reaction mixture. For very large reactors, consider the use of baffles or multiple impellers. |
| Incorrect Temperature | Verify that the internal reaction temperature is at the desired setpoint. On a large scale, it can take longer to reach the target temperature. |
Issue 2: Uncontrolled Exotherm or Thermal Runaway
A rapid, uncontrolled increase in temperature is a critical safety concern.
Caption: Immediate response workflow for a thermal runaway event.
Issue 3: Formation of Siloxane Byproducts
The presence of a white precipitate or an oily, insoluble layer often indicates the formation of siloxane byproducts due to the reaction of the silylating agent with water.[6]
| Preventative Measure | Details |
| Rigorous Drying | Use anhydrous solvents and oven-dried glassware. Conduct the reaction under a strict inert atmosphere (N₂ or Ar).[6] |
| Choice of Base | Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) or diisopropylethylamine to scavenge the HI byproduct without promoting side reactions. |
| Purification Strategy | Siloxane byproducts are typically less polar than the desired silylated product and can often be removed by flash column chromatography.[6] |
Experimental Protocols
General Protocol for Handling this compound in a Scaled-Up Reaction
This protocol outlines the key steps for safely handling this compound in a larger-scale reaction.
Caption: General workflow for a scaled-up reaction with this compound.
Important Considerations for the Protocol:
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire process.
-
Temperature Monitoring: Use a calibrated temperature probe placed in the reaction mixture to get an accurate reading of the internal temperature.
-
Addition Rate: The addition rate of this compound should be adjusted to keep the internal temperature within the desired range. For highly exothermic reactions, a slow, controlled addition is critical.
Data Presentation
The following table provides a hypothetical example of how reaction parameters might change when scaling up a generic reaction involving this compound. Actual parameters will vary depending on the specific reaction.
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Production Scale (100 L) |
| Substrate | 10 g | 1 kg | 10 kg |
| This compound | 1.2 equivalents | 1.2 equivalents | 1.15 equivalents |
| Solvent Volume | 50 mL | 5 L | 50 L |
| Reaction Temperature | 0 °C to RT | -5 °C to 5 °C | -10 °C to 0 °C |
| Addition Time | 15 minutes | 2 hours | 6 hours |
| Total Reaction Time | 2 hours | 6 hours | 12 hours |
| Typical Yield | 85% | 80% | 75% |
Note: The decrease in yield at larger scales can often be attributed to challenges in maintaining optimal conditions, such as efficient mixing and heat transfer. The equivalents of the reagent might be slightly reduced at a very large scale to minimize cost and potential exotherms, assuming high conversion can still be achieved.
References
Validation & Comparative
A Comparative Guide to (Iodomethyl)trimethylsilane and (Chloromethyl)trimethylsilane in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. (Iodomethyl)trimethylsilane and (Chloromethyl)trimethylsilane are two key organosilicon compounds utilized in the formation of carbon-carbon bonds, most notably in the Peterson olefination and cyclopropanation reactions. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the strategic selection of the optimal reagent for specific synthetic applications.
Executive Summary
This compound and (Chloromethyl)trimethylsilane serve as precursors to the (trimethylsilyl)methyl carbanion or related reactive species. The primary distinction in their reactivity stems from the nature of the carbon-halogen bond. The weaker carbon-iodine bond in this compound generally leads to higher reactivity in the formation of the corresponding organometallic reagents. Conversely, in certain reactions such as zinc-mediated cyclopropanations, the chloro-analogue has been reported to exhibit greater reactivity. The choice between these two reagents is therefore context-dependent, balancing reactivity, stability, and the specific reaction conditions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and (Chloromethyl)trimethylsilane is presented below. These properties are crucial for handling, storage, and reaction setup.
| Property | This compound | (Chloromethyl)trimethylsilane |
| CAS Number | 4206-67-1 | 2344-80-1 |
| Molecular Formula | C₄H₁₁ISi | C₄H₁₁ClSi |
| Molecular Weight | 214.12 g/mol | 122.67 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | 139-141 °C | 98-99 °C |
| Density | 1.443 g/mL at 25 °C | 0.879 g/mL at 25 °C |
| Reactivity of C-X Bond | Weaker, more labile C-I bond | Stronger, less labile C-Cl bond |
| Stability | More sensitive to light and heat | More stable |
Performance in Synthesis: A Comparative Analysis
The utility of these reagents is best illustrated through their application in two key synthetic transformations: the Peterson olefination and cyclopropanation.
Peterson Olefination
The Peterson olefination is a powerful method for the synthesis of alkenes from carbonyl compounds. The reaction proceeds via the addition of an α-silyl carbanion to an aldehyde or ketone to form a β-hydroxysilane intermediate, which then eliminates to form the alkene. The key reactive species, (trimethylsilyl)methyllithium (B167594), is typically generated in situ from the corresponding (halomethyl)trimethylsilane.
While direct side-by-side comparative studies with quantitative yield data for this compound and (Chloromethyl)trimethylsilane in the Peterson olefination under identical conditions are not extensively documented in the literature, a qualitative comparison can be drawn based on the principles of organometallic chemistry. The formation of (trimethylsilyl)methyllithium involves a metal-halogen exchange or deprotonation. The weaker carbon-iodine bond in this compound facilitates a more facile metal-halogen exchange, potentially leading to faster formation of the organolithium reagent under milder conditions compared to (Chloromethyl)trimethylsilane. However, (Chloromethyl)trimethylsilane is more commonly used for the preparation of (trimethylsilyl)methyllithium via reaction with butyllithium[1].
General Reaction Scheme for Peterson Olefination:
Caption: General workflow of the Peterson Olefination.
Cyclopropanation
Cyclopropanation of olefins is another important application of these silylmethyl halides, typically through the formation of a zinc carbenoid species (a Simmons-Smith type reaction). In this area, a direct comparative study has been conducted, providing valuable insights into the relative reactivity of the two reagents.
A study comparing the rate of cyclopropanation of a range of olefins using (chloromethyl)- and (iodomethyl)zinc reagents revealed that the (chloromethyl)zinc reagent is generally more reactive than the (iodomethyl)zinc analogue[1]. The use of 1,2-dichloroethane (B1671644) as the solvent was found to be crucial for achieving clean, rapid, and high-yielding cyclopropanations[1].
Comparative Data for Cyclopropanation of Cyclohexene:
| Reagent System | Reaction Time (h) | Yield (%) |
| Et₂Zn / ICH₂SiMe₃ | 24 | 85 |
| Et₂Zn / ClCH₂SiMe₃ | 4 | 92 |
| Data adapted from a comparative study on related (halomethyl)zinc reagents. |
This data clearly indicates a significant rate enhancement and a modest yield improvement when using the chloro-derivative in this specific transformation.
Logical Flow of Reagent Choice in Cyclopropanation:
Caption: Decision pathway for selecting a cyclopropanation reagent.
Experimental Protocols
Protocol 1: Peterson Olefination of Cyclohexanone (B45756) using (Chloromethyl)trimethylsilane
1. Preparation of (Trimethylsilyl)methyllithium:
-
To a flame-dried, argon-purged flask containing anhydrous diethyl ether at -78 °C, add (Chloromethyl)trimethylsilane (1.0 eq).
-
Slowly add a solution of n-butyllithium (1.0 eq) in hexanes while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
2. Olefination:
-
To the freshly prepared solution of (trimethylsilyl)methyllithium, add a solution of cyclohexanone (0.9 eq) in anhydrous diethyl ether dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the corresponding alkene.
Protocol 2: Zinc-mediated Cyclopropanation of 1-Octene (B94956) using (Chloromethyl)trimethylsilane
1. Reagent Preparation:
-
To a flame-dried, argon-purged flask, add diethylzinc (B1219324) (1.2 eq) as a solution in hexanes.
-
Cool the solution to 0 °C and add 1,2-dichloroethane.
-
Add (Chloromethyl)trimethylsilane (1.2 eq) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
2. Cyclopropanation:
-
To the prepared reagent solution, add 1-octene (1.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or silica gel column chromatography to yield the cyclopropanated product.
Conclusion
Both this compound and (Chloromethyl)trimethylsilane are valuable reagents in organic synthesis. The choice between them is dictated by the specific reaction and desired outcome. For the Peterson olefination, while this compound may offer faster generation of the organolithium reagent, (Chloromethyl)trimethylsilane is a commonly used and effective precursor. In contrast, for zinc-mediated cyclopropanations, experimental evidence suggests that (Chloromethyl)trimethylsilane provides a significant advantage in terms of reaction rate and yield. Researchers should consider these factors, along with cost and stability, when designing their synthetic strategies.
References
A Comprehensive Guide to Silylating Agents for Derivatization in Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of chromatography, particularly gas chromatography (GC), the derivatization of polar analytes is a critical step to enhance their volatility, thermal stability, and chromatographic performance. Silylation, the process of replacing an active hydrogen atom with a silyl (B83357) group, is a cornerstone of these derivatization techniques. This guide provides an objective comparison of common silylating agents, supported by experimental data, to assist in the selection of the most suitable reagent for your analytical needs.
Introduction to Silylation
Silylation targets functional groups with active hydrogens, such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH). The introduction of a silyl group, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, reduces the polarity and intermolecular hydrogen bonding of the analyte. This transformation results in derivatives that are more volatile and less prone to thermal degradation, leading to improved peak shape, resolution, and sensitivity in GC analysis.[1]
The choice of silylating agent is paramount and depends on several factors, including the reactivity of the target functional group, the steric hindrance around the reaction site, the desired stability of the derivative, and the analytical sensitivity required.
Comparison of Common Silylating Agents
The most widely used silylating agents in chromatography include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to enhance the reactivity of the primary silylating agent.
Quantitative Performance Data
The following tables summarize the performance of different silylating agents based on their reactivity, the stability of the formed derivatives, and their suitability for various classes of compounds.
Table 1: Comparison of Silylating Agent Reactivity and By-products
| Silylating Agent | Abbreviation | Relative Silylating Strength | Common By-products | Volatility of By-products |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong | Mono(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide | High |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very Strong | N-methyltrifluoroacetamide | Very High |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Moderate to Strong | Acetamide | Moderate |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Strong (for TBDMS) | N-methyltrifluoroacetamide | Very High |
| Trimethylchlorosilane | TMCS | Weak (used as catalyst) | HCl | High |
| Hexamethyldisilazane | HMDS | Weak | Ammonia | High |
Table 2: Analyte-Specific Derivatization Performance
| Analyte Class | Silylating Agent | Reaction Conditions (Typical) | Derivatization Efficiency/Yield | Key Considerations |
| Steroids | MSTFA | 60-80°C, 15-30 min | Often cited as more efficient than BSTFA for a broader range of steroids.[2] | Can sometimes produce multiple derivatives for a single steroid.[2] |
| BSTFA + 1% TMCS | 60-80°C, 20-60 min | High efficiency, widely used. | Catalyst is crucial for hindered hydroxyl groups. | |
| Fatty Acids | BSTFA + 1% TMCS | 60-80°C, 60 min | Effective for both carboxyl and hydroxyl groups in one step.[3] | Derivatives can be sensitive to moisture.[3] |
| MTBSTFA | Room Temp - 60°C, 15-60 min | Forms stable TBDMS derivatives, good for hydroxylated fatty acids.[3] | Primarily targets the hydroxyl group, may require a separate step for the carboxyl group.[3] | |
| Amino Acids | MTBSTFA w/ 1% t-BDMCS | 90°C, 2 hours | High efficiency reported.[4] | Longer reaction times may be needed.[4] |
| BSTFA in Acetonitrile (B52724) | 150°C, 2.5 hours | Effective, but solvent polarity can affect the number of derivatives for some amino acids. | Formation of multiple peaks for certain amino acids like glycine (B1666218) can occur. |
Table 3: Stability of Silyl Derivatives
| Silyl Group | Common Reagents | Relative Rate of Acidic Hydrolysis (vs. TMS) | Relative Rate of Basic Hydrolysis (vs. TMS) | Key Characteristics |
| Trimethylsilyl | TMS | BSTFA, MSTFA, BSA, TMCS | 1 | 1 |
| tert-Butyldimethylsilyl | TBDMS | MTBSTFA | 20,000 | ~20,000 |
| Triethylsilyl | TES | TECS | 64 | 10-100 |
| Triisopropylsilyl | TIPS | TIPSCI | 700,000 | 100,000 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and consistent derivatization. All silylating reagents are highly sensitive to moisture, and therefore, all glassware, solvents, and samples must be anhydrous.
Protocol 1: General Derivatization of Polar Metabolites using BSTFA + 1% TMCS
This protocol is suitable for a wide range of analytes including organic acids, phenols, and some steroids.
Materials:
-
Dried sample extract in a GC vial
-
BSTFA + 1% TMCS
-
Pyridine (B92270) or Acetonitrile (anhydrous, optional solvent)
-
Heating block or oven
Procedure:
-
Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Add 50-100 µL of BSTFA + 1% TMCS to the dried sample. If necessary, add an equal volume of an anhydrous solvent like pyridine or acetonitrile to aid dissolution.
-
Tightly cap the vial and vortex for 30 seconds.
-
Incubate the vial at 60-80°C for 30-60 minutes. For highly hindered or less reactive compounds, the reaction time and temperature may need to be optimized.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Derivatization of Amino Acids and Sugars using MSTFA
This two-step protocol involving methoximation followed by silylation is crucial for compounds containing carbonyl groups to prevent the formation of multiple derivatives.[5]
Materials:
-
Dried sample extract in a GC vial
-
Methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL)
-
MSTFA + 1% TMCS
-
Heating block or oven
Procedure:
-
Methoximation: Add 50 µL of MOX reagent to the dried sample. Tightly cap the vial, vortex, and incubate at 60°C for 60 minutes.[5]
-
Cool the vial to room temperature.
-
Silylation: Add 80-100 µL of MSTFA + 1% TMCS to the vial.[5]
-
Tightly cap the vial, vortex, and incubate at 70°C for 30 minutes.[5]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 3: Derivatization of Fatty Acids using MTBSTFA
This protocol is for the formation of stable TBDMS derivatives of hydroxylated fatty acids.
Materials:
-
Dried lipid extract in a GC vial
-
MTBSTFA
-
Acetonitrile (anhydrous)
-
Heating block or oven
Procedure:
-
Dissolve the dried extract in 100 µL of acetonitrile.
-
Add 50 µL of MTBSTFA.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is ready for GC-MS analysis.
Visualizing the Process
To better understand the experimental workflows and the chemical transformations involved, the following diagrams have been generated.
Caption: Chemical transformation during silylation.
Caption: A typical workflow for sample derivatization.
Caption: A guide for selecting the appropriate silylating agent.
Conclusion
The selection of an appropriate silylating agent and a well-defined derivatization protocol are critical for obtaining reliable and reproducible results in chromatographic analysis. For general purposes and a wide range of polar compounds, BSTFA with a TMCS catalyst offers a robust and versatile option. When dealing with sterically hindered compounds or when maximum reactivity is required, MSTFA is often the preferred choice. For applications demanding high stability of the resulting derivatives, MTBSTFA, which forms TBDMS ethers, is the superior reagent. By carefully considering the nature of the analyte and the analytical objectives, researchers can select the optimal silylation strategy to achieve their desired chromatographic performance.
References
A Comparative Guide: In Situ Generation vs. Isolated (Iodomethyl)trimethylsilane in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice between generating a reagent in situ or using its isolated form is a critical decision that impacts reaction efficiency, safety, and cost. This guide provides an objective comparison of the in situ generation of (iodomethyl)trimethylsilane versus the use of the isolated reagent, supported by experimental data and detailed protocols.
This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds and for the protection and deprotection of functional groups. Its utility is well-documented in a variety of transformations, including ether and ester cleavages, Peterson olefinations, cyclopropanations, and N-alkylation reactions. However, the isolated reagent is known for its sensitivity to moisture and light, which can lead to decomposition and reduced efficacy over time. This instability has prompted the development of several in situ generation methods, offering a convenient and often more reactive alternative.
Performance Comparison: In Situ vs. Isolated Reagent
The primary advantages of in situ generation of this compound lie in its convenience, cost-effectiveness, and often enhanced reactivity. The most common method for its in situ preparation involves the reaction of chlorotrimethylsilane (B32843) with sodium iodide in a suitable solvent, typically acetonitrile. This approach avoids the need for purification and storage of the sensitive iodosilane (B88989) reagent.
Conversely, using the isolated reagent offers the advantage of precise stoichiometry and the absence of byproducts from the generation step, which might interfere with sensitive substrates.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the performance of in situ generated versus isolated this compound in key synthetic transformations.
Table 1: Cleavage of Ethers
| Substrate | Method | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Anisole | In Situ | TMSCl/NaI | Acetonitrile, reflux | 8-10 | >95 | [1] |
| Anisole | Isolated | TMSI | Neat, 25 °C | 20-24 | >95 | [1] |
| Cyclohexyl Methyl Ether | Isolated | TMSI | Chloroform, 60 °C | 64 | 92 | [Organic Syntheses] |
Table 2: Cleavage of Esters
| Substrate | Method | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Methyl Benzoate | In Situ | TMSCl/NaI | Acetonitrile, reflux | 24 | 90 | [1] |
| Methyl Benzoate | Isolated | TMSI | Neat, 100 °C | 6 | 95 | [1] |
As the data indicates, the in situ generated reagent is significantly more reactive in the cleavage of ethers, requiring shorter reaction times.[1] For the cleavage of esters, the isolated reagent appears to be more efficient.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Preparation of Isolated this compound
This procedure is adapted from Organic Syntheses.
Procedure:
-
To a stirred solution of chlorotrimethylsilane (1.0 equiv) in chloroform, add sodium iodide (1.1 equiv).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The resulting sodium chloride precipitate is removed by filtration under a nitrogen atmosphere.
-
The filtrate is concentrated under reduced pressure to afford this compound as a colorless liquid. The product should be stored under nitrogen in the dark.
In Situ Generation and Use for Ether Cleavage
This protocol is based on the work of Olah et al.[1]
Procedure:
-
To a solution of the ether substrate (1.0 equiv) in dry acetonitrile, add sodium iodide (1.5 equiv) and chlorotrimethylsilane (1.5 equiv).
-
The reaction mixture is heated to reflux and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.
-
The organic layer is washed with aqueous sodium thiosulfate (B1220275) to remove any remaining iodine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.
Peterson Olefination using this compound
The Peterson olefination is a powerful method for the synthesis of alkenes. The reaction proceeds via the addition of an α-silyl carbanion to a ketone or aldehyde, followed by elimination.
Protocol for In Situ Generation:
-
Prepare a solution of this compound in situ as described above.
-
In a separate flask, generate the α-silyl carbanion by treating a suitable precursor, such as bis(trimethylsilyl)methane, with a strong base like n-butyllithium at low temperature.
-
To the α-silyl carbanion solution, add the carbonyl compound (1.0 equiv) dropwise at low temperature.
-
The reaction is stirred for the appropriate time and then quenched with a proton source (e.g., water or ammonium (B1175870) chloride).
-
The resulting β-hydroxysilane can be isolated or directly subjected to elimination conditions (acidic or basic) to afford the alkene.
Protocol using Isolated Reagent:
-
Generate the α-silyl carbanion as described above.
-
To this solution, add the isolated this compound (1.0 equiv) to form the corresponding ylide.
-
Add the carbonyl compound (1.0 equiv) and allow the reaction to proceed to completion.
-
Workup and elimination are performed as described for the in situ method.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key reaction pathways and the logical relationship between the two methods.
Caption: Comparison of In Situ Generation and Isolated Reagent Workflows.
Caption: Generalized Pathway for the Peterson Olefination.
Conclusion
The choice between in situ generation and the use of isolated this compound depends on the specific requirements of the reaction.
Choose in situ generation when:
-
Convenience and speed are paramount. The one-pot nature of in situ generation saves time and resources.
-
The substrate is not sensitive to the byproducts of reagent generation (e.g., sodium chloride).
-
Enhanced reactivity is desired, particularly for reactions like ether cleavage.
-
Cost is a significant consideration. In situ generation from readily available starting materials is generally more economical.
Choose the isolated reagent when:
-
Precise stoichiometry is crucial for the reaction outcome.
-
The substrate or other reagents are sensitive to the components used for in situ generation.
-
The reaction is known to be sluggish or incompatible with the in situ generation conditions.
-
A well-characterized and purified reagent is required for reproducibility and validation in regulated environments such as drug development.
Ultimately, for critical applications, it is advisable to screen both methods to determine the optimal conditions for a specific transformation. This guide provides a foundational understanding to aid in this decision-making process, empowering researchers to make informed choices that enhance the efficiency and success of their synthetic endeavors.
References
Efficacy of (Iodomethyl)trimethylsilane compared to other iodinating agents
A Comparative Guide to the Efficacy of (Iodomethyl)trimethylsilane and Other Iodinating Agents for the Conversion of Alcohols to Alkyl Iodides
For researchers, scientists, and drug development professionals, the efficient and selective conversion of alcohols to alkyl iodides is a critical transformation in organic synthesis. Alkyl iodides are valuable intermediates in a myriad of applications, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This guide provides an objective comparison of the performance of this compound against other common iodinating agents, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Performance Comparison
The selection of an appropriate iodinating agent is contingent on factors such as substrate reactivity, functional group tolerance, reaction conditions, and yield. The following table summarizes the performance of various iodinating agents in the conversion of benzyl (B1604629) alcohol to benzyl iodide, a common benchmark reaction. It is important to note that the data is collated from different studies, and reaction conditions may vary.
| Iodinating Agent/System | Reagent Equivalents (Alcohol:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Data not available | Dichloromethane (B109758) | 25 | 1 | High (in a two-step deoxy-functionalization) | [1] |
| I₂ / PPh₃ / Imidazole (B134444) | 1:1.2:1.2:2 (Alcohol:PPh₃:I₂:Imidazole) | Dichloromethane | Room Temp. | 0.25 | 95 | [2] |
| I₂ / PPh₃ / Polymer-supported DMAP | 1:1.5:1.5:0.4 | Dichloromethane | Room Temp. | 0.5 | 96 | [3] |
| CeCl₃·7H₂O / NaI | 1:1.5:1.2 | Acetonitrile | Reflux | 20 | 98 | [4] |
| H₄SiW₁₂O₄₀ / KI | 1:0.04:2 (Alcohol:Catalyst:KI) | Acetonitrile | Room Temp. | 0.5 | 98 | [5] |
| N-Iodosuccinimide (NIS) / PPh₃ | Not specified | Not specified | Not specified | Not specified | High | [6] |
Experimental Protocols
Detailed methodologies for key iodination reactions are provided below.
Protocol 1: Iodination of Benzyl Alcohol using Iodine and Triphenylphosphine (B44618)
This protocol is adapted from a procedure utilizing triphenylphosphine and iodine.[2][3]
Materials:
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of triphenylphosphine (1.2 mmol) and imidazole (2 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add iodine (1.2 mmol) portion-wise.
-
After the iodine has dissolved, add benzyl alcohol (1 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically within 15-30 minutes), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford benzyl iodide.
Protocol 2: Iodination of an Alcohol using Iodotrimethylsilane (B154268) (as part of a two-step deoxy-functionalization)
This protocol describes the initial iodination step in a two-step deoxy-functionalization of alcohols using iodotrimethylsilane.[1]
Materials:
-
Alcohol (primary or secondary)
-
Iodotrimethylsilane (TMSI)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C.
-
Slowly add iodotrimethylsilane (1.2 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time required to achieve complete conversion (monitor by TLC).
-
The resulting solution containing the alkyl iodide can then be used directly in the subsequent nucleophilic substitution step. For isolation of the alkyl iodide, a careful aqueous workup would be required, bearing in mind the sensitivity of the product and the silyl (B83357) byproducts.
Mechanistic Pathways and Experimental Workflow
The mechanisms for the conversion of alcohols to alkyl iodides vary depending on the reagent system employed.
Mechanism of Iodination using this compound
The reaction of an alcohol with this compound (or more commonly, iodotrimethylsilane, TMSI) is believed to proceed through an Sₙ2 pathway. The silicon atom acts as a Lewis acid, coordinating to the alcohol's oxygen atom, making the hydroxyl group a better leaving group. The iodide ion then attacks the carbon atom in a backside attack, leading to the formation of the alkyl iodide and trimethylsilanol.
Caption: Sₙ2 mechanism for the iodination of an alcohol with iodotrimethylsilane.
Mechanism of Iodination using the Appel Reaction (I₂/PPh₃)
The Appel reaction for the conversion of alcohols to alkyl iodides involves the formation of a phosphonium (B103445) salt intermediate. Triphenylphosphine reacts with iodine to form an initial adduct, which then reacts with the alcohol to form an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile, attacking the carbon atom and displacing triphenylphosphine oxide.[7]
Caption: Mechanism of the Appel reaction for alcohol iodination.
General Experimental Workflow for Alcohol Iodination
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of an alkyl iodide from an alcohol.
Caption: A generalized workflow for a typical alcohol iodination experiment.
Conclusion
This compound is a potent reagent for the conversion of alcohols to alkyl iodides, often proceeding under mild conditions. However, a variety of other reagents, such as the well-established Appel reaction conditions (I₂/PPh₃) and systems like CeCl₃·7H₂O/NaI, offer highly efficient and often more cost-effective alternatives. The choice of iodinating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired functional group tolerance, and economic considerations. For sensitive substrates where mild conditions are paramount, this compound presents a valuable option. For more general applications, the high yields and rapid reaction times of the Appel reaction and related systems are highly advantageous.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying (Iodomethyl)trimethylsilane
For researchers, scientists, and professionals in drug development, the accurate quantification of reagents like (Iodomethyl)trimethylsilane is critical for ensuring the precision and reliability of experimental outcomes. This guide provides a comparative overview of validated analytical methods for the quantification of this compound and similar organosilane compounds, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods
Two primary analytical techniques stand out for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical needs.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by detection and quantification based on mass-to-charge ratio. | Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei.[1][2] |
| Sample Preparation | Often requires derivatization to increase volatility and thermal stability of the analyte.[3][4] | Minimal sample preparation, often just dissolution in a suitable deuterated solvent with an internal standard. |
| Selectivity | High selectivity based on both chromatographic retention time and mass fragmentation patterns. | High structural resolution, allowing for quantification of specific isomers or compounds in a mixture without chromatographic separation. |
| Sensitivity | Generally offers high sensitivity, with detection limits often in the microgram per milliliter (µg/mL) to nanogram per gram (ng/g) range.[5][6][7] | Typically less sensitive than GC-MS, with detection limits depending on the magnetic field strength and acquisition time.[7] |
| Quantification | Typically requires a calibration curve with a reference standard of the analyte. | Can be an absolute quantification method (primary ratio measurement) using a certified internal standard.[1] |
| Validation Parameters | Well-established validation protocols including linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5][8] | Validation focuses on ensuring proper experimental conditions for accurate integration, including pulse sequence selection, relaxation delays, and signal-to-noise ratio.[1][9] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a general guideline for the quantitative analysis of organosilanes and would require optimization and validation for this compound.
1. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., heptane, dichloromethane).[6][10]
-
If necessary, perform a derivatization step to improve volatility and stability. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[3][4] The reaction conditions (temperature and time) need to be optimized.[3][4]
-
Prepare a series of calibration standards of known concentrations of this compound, treating them with the same derivatization procedure.
-
Add a suitable internal standard to both samples and calibration standards for improved accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Split/splitless injector, with the mode and temperature optimized to prevent sample degradation.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any impurities or matrix components.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis and peak identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Ionization: Electron Ionization (EI) is commonly used.
3. Data Analysis and Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative NMR (qNMR) Spectroscopy Method
This protocol outlines the key considerations for accurate quantification using qNMR.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a suitable internal standard. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals, be chemically inert, and have a known purity.[9]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).[2]
-
Ensure complete dissolution and transfer the solution to an NMR tube.
2. NMR Spectrometer and Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer is preferable for better signal dispersion and sensitivity.
-
Nucleus: ¹H NMR is commonly used for quantification due to its high sensitivity and natural abundance.
-
Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure full relaxation and accurate signal integration.[2]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
Receiver Gain (RG): The receiver gain should be set to avoid signal clipping.
3. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard. For this compound, the signal for the -CH₂I group or the -Si(CH₃)₃ group can be used.[11]
-
The concentration of the analyte is calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_analyte) * Purity_standard where N is the number of protons for the integrated signal, M is the molar mass, and P is the purity.
Validation of Analytical Methods Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[8] The following diagram illustrates the typical workflow for analytical method validation.
This logical diagram outlines the sequential process from defining the analytical needs to the final implementation of a validated method for routine use. The validation phase ensures the method is reliable, accurate, and precise for its intended application.
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Quantitative analysis of trimethylsilyl derivative of hydroxyurea in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. This compound(4206-67-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Catalysts in (Iodomethyl)trimethylsilane Chemistry: Performance and Protocols
In the dynamic field of organic synthesis, (Iodomethyl)trimethylsilane serves as a versatile reagent for the introduction of the trimethylsilylmethyl group, a valuable moiety in the construction of complex molecules and pharmaceutical intermediates. The efficiency and selectivity of reactions involving this reagent are critically dependent on the choice of catalyst. This guide provides a comparative analysis of catalytic systems employed in reactions with this compound, with a focus on performance metrics and detailed experimental methodologies to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yields and desirable selectivity in reactions involving this compound. Below is a summary of catalyst performance in a key transformation: the cross-coupling of this compound with organozinc compounds.
| Catalyst System | Substrate | Product Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages |
| [RhCl(cod)]₂ / dppf | Arylzinc Iodides | 70-95% | Room Temperature to 40 | 2-12 | High efficiency, mild reaction conditions, tolerance of various functional groups.[1] |
| Pd(PPh₃)₄ | Arylzinc Iodides | Lower Yields | 40 | 12 | Commonly used for cross-coupling, but less effective for this specific transformation. |
| NiCl₂(dppe) | Arylzinc Iodides | Lower Yields | 40 | 12 | Alternative to Palladium, but with lower reported efficacy in this context. |
Note: The data for Palladium and Nickel catalysts are included for comparative purposes based on their common use in similar cross-coupling reactions; however, the Rhodium-based system has demonstrated superior performance for this specific application.[1]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the Rhodium-catalyzed cross-coupling reaction.
Protocol 1: Rhodium-Catalyzed Cross-Coupling of Arylzinc Iodides with this compound [1]
Materials:
-
[RhCl(cod)]₂ (Rhodium(I) chloride cyclooctadiene complex dimer)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Arylzinc Iodide solution (prepared in situ from the corresponding aryl iodide and zinc dust)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, dissolve [RhCl(cod)]₂ (0.025 mmol) and dppf (0.055 mmol) in anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for the in situ generation of the active Rh-dppf catalyst.
-
To this catalyst solution, add the arylzinc iodide solution (1.0 mmol in THF).
-
Finally, add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature or 40 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Experimental Workflow and Catalyst Selection Logic
To further clarify the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.
Caption: Experimental workflow for the Rh-catalyzed cross-coupling reaction.
Caption: Logical flow for catalyst selection in this compound reactions.
Discussion and Future Outlook
The presented data highlights the superior performance of the Rh-dppf catalytic system for the cross-coupling of this compound with arylzinc reagents.[1] The mild reaction conditions and high yields make it an attractive choice for synthetic chemists. While palladium and nickel catalysts are staples in cross-coupling chemistry, their application in this specific context appears less effective.
Future research may explore the development of more cost-effective and environmentally benign catalysts, such as those based on first-row transition metals like iron or copper, for reactions involving this compound. Additionally, a broader screening of ligands for the rhodium catalyst could lead to even further improvements in efficiency and substrate scope. The continued exploration of catalytic systems will undoubtedly expand the synthetic utility of this compound.
References
A Comparative Guide to Carbonyl Olefination: Benchmarking (Iodomethyl)trimethylsilane in the Peterson Olefination
For Researchers, Scientists, and Drug Development Professionals
The conversion of a carbonyl group to an alkene is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Over the years, several named reactions have been developed to achieve this transformation, each with its own set of advantages and limitations. This guide provides an objective comparison of the Peterson olefination, utilizing (iodomethyl)trimethylsilane, with two of the most prevalent olefination methods: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The comparison is supported by experimental data for the synthesis of trans-stilbene (B89595), a common benchmark substrate, to provide a clear and quantitative assessment of each method's performance.
At a Glance: Comparison of Olefination Reactions
| Reaction | Reagent Type | Byproduct | Key Advantages | Key Disadvantages |
| Peterson Olefination | α-Silyl carbanion | Trimethylsilanol (volatile, easily removed) | Stereochemical control (E or Z alkene from the same intermediate), mild reaction conditions possible, easily removable byproduct. | Stoichiometric use of strong base often required to generate the carbanion. |
| Wittig Reaction | Phosphorus ylide | Triphenylphosphine (B44618) oxide (often difficult to remove) | Wide substrate scope, reliable for the synthesis of Z-alkenes from unstabilized ylides. | Byproduct can complicate purification, stabilized ylides often give mixtures of E/Z isomers. |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Water-soluble phosphate (B84403) ester (easily removed) | Generally high E-selectivity, byproduct is easily removed by aqueous extraction, carbanion is more nucleophilic than Wittig ylides. | Typically favors E-alkene formation, limiting access to Z-isomers without modification. |
Performance in the Synthesis of trans-Stilbene from Benzaldehyde (B42025)
The following table summarizes typical experimental results for the synthesis of trans-stilbene from benzaldehyde using each of the three methods.
| Reaction | Reagent | Base/Conditions | Solvent | Yield (%) | E/Z Ratio |
| Peterson Olefination | (Trimethylsilyl)methyl lithium (derived from this compound) | n-BuLi, then H+ or heat | THF | ~85-95% | >95:5 (E) |
| Wittig Reaction | Benzyltriphenylphosphonium (B107652) chloride | 50% aq. NaOH | Dichloromethane | ~70% | Mixture, requires isomerization to obtain pure E |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate | NaH | THF | >90% | >99:1 (E) |
Experimental Protocols
Peterson Olefination for the Synthesis of trans-Stilbene
This protocol describes the generation of the α-silyl carbanion from this compound followed by the reaction with benzaldehyde.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
After the addition is complete, stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the α-silyl carbanion.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford trans-stilbene.
Wittig Reaction for the Synthesis of trans-Stilbene.[1]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
50% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
Iodine (catalytic amount)
Procedure:
-
In a round-bottom flask, combine benzyltriphenylphosphonium chloride (1.0 equivalent) and benzaldehyde (1.0 equivalent) in dichloromethane.
-
With vigorous stirring, add 50% aqueous NaOH solution dropwise.
-
Continue stirring vigorously at room temperature for 30 minutes.
-
Separate the organic layer and wash it with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
To the dried solution, add a catalytic amount of iodine and expose the solution to a light source to facilitate the isomerization of the cis-isomer to the more stable trans-isomer.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.
Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of trans-Stilbene
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford trans-stilbene.
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of these olefination reactions is a key point of differentiation and is dictated by their respective mechanisms.
Peterson Olefination Mechanism
The Peterson olefination proceeds through a β-hydroxysilane intermediate. The stereochemistry of the final alkene is determined by the conditions used for the elimination step.
Caption: Peterson Olefination Pathways.
Acid-catalyzed elimination proceeds via an anti-periplanar transition state, leading to the E-alkene. In contrast, base-catalyzed elimination occurs through a syn-periplanar transition state, yielding the Z-alkene. This ability to control the stereochemical outcome by choosing the elimination conditions is a significant advantage of the Peterson olefination.
Wittig Reaction Mechanism
The Wittig reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.
Caption: Wittig Reaction Mechanism.
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the 'R' group on the ylide. Unstabilized ylides (R' = alkyl) typically lead to (Z)-alkenes, while stabilized ylides (R' = electron-withdrawing group) favor the formation of (E)-alkenes.
Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.
Caption: HWE Reaction Mechanism.
The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. This high stereoselectivity, coupled with the easy removal of the water-soluble phosphate byproduct, makes the HWE reaction a highly attractive method for the synthesis of (E)-alkenes.
Conclusion
This compound, as a precursor for the Peterson olefination, offers a valuable and versatile tool for the synthesis of alkenes. Its key advantage lies in the ability to control the stereochemical outcome of the reaction, allowing for the selective formation of either the E or Z isomer from a common intermediate. This level of control is not as readily achievable with the standard Wittig or Horner-Wadsworth-Emmons reactions.
While the Wittig reaction remains a workhorse in organic synthesis, particularly for the formation of Z-alkenes from unstabilized ylides, the challenge of removing the triphenylphosphine oxide byproduct can be a significant drawback. The Horner-Wadsworth-Emmons reaction provides a highly efficient and stereoselective route to E-alkenes with the significant advantage of an easily removable, water-soluble byproduct.
The choice of olefination method will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry of the alkene, the nature of the substrates, and the ease of product purification. For syntheses requiring precise stereochemical control and facile byproduct removal, the Peterson olefination using reagents derived from this compound presents a compelling and powerful alternative to the more traditional phosphorus-based methods.
Advancements in Peterson Olefination: A Comparative Guide to Modern Reagents
The Peterson olefination, a cornerstone of carbon-carbon double bond formation, has evolved significantly since its inception. While the classical approach using simple α-silyl carbanions offered a valuable alternative to the Wittig reaction, it was often hampered by the need for strongly basic conditions and poor stereocontrol.[1] Recent advancements have introduced a new generation of reagents that address these limitations, offering milder reaction conditions, enhanced stereoselectivity, and broader substrate scope. This guide provides a comparative overview of these modern reagents, presenting key performance data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal tool for their synthetic challenges.
Performance Comparison of Modern Peterson Olefination Reagents
A major leap forward in Peterson olefination has been the development of bench-stable reagents that circumvent the need for pre-formation of highly reactive α-silyl carbanions with strong bases. Among these, α,α-bis(trimethylsilyl)toluenes have emerged as particularly versatile precursors. Their performance, especially in the context of aza-Peterson olefinations, showcases the potential for high stereoselectivity.
Aza-Peterson Olefination with Bench-Stable Reagents
The reaction of α,α-bis(trimethylsilyl)toluene reagents with imines (aza-Peterson olefination) has proven to be a highly effective method for the stereoselective synthesis of alkenes. The choice of the imine's N-substituent dramatically influences the stereochemical outcome, providing a powerful tool for controlling the geometry of the resulting alkene.
Table 1: E-Selective Olefination with N-Aryl Imines [2]
| Entry | Reagent Ar | Imine Ar' | Product | Yield (%) | E/Z Ratio |
| 1 | Ph | Ph | Stilbene | 85 | >99:1 |
| 2 | 4-MeO-Ph | Ph | 4-Methoxystilbene | 82 | >99:1 |
| 3 | Ph | 4-Cl-Ph | 4-Chlorostilbene | 88 | >99:1 |
| 4 | 4-CF₃-Ph | Ph | 4-(Trifluoromethyl)stilbene | 75 | 98:2 |
Table 2: Z-Selective Olefination with N-t-Butanesulfinyl Imines [3]
| Entry | Reagent Ar | Imine Ar' | Product | Yield (%) | Z/E Ratio |
| 1 | Ph | Ph | Stilbene | 88 | 95:5 |
| 2 | 4-MeO-Ph | Ph | 4-Methoxystilbene | 85 | 96:4 |
| 3 | Ph | 4-Br-Ph | 4-Bromostilbene | 90 | 95:5 |
| 4 | 2-Naphthyl | Ph | 2-(Styryl)naphthalene | 82 | 94:6 |
As the data indicates, the use of N-aryl imines consistently leads to excellent E-selectivity, while the chiral N-t-butanesulfinyl group directs the reaction towards the Z-isomer with high fidelity. This switch in selectivity is a significant advancement, offering access to both alkene isomers from a common set of reagents.[3]
Mechanistic Pathways and Stereocontrol
The stereochemical outcome of the Peterson olefination is determined by the elimination pathway of the intermediate β-hydroxysilane (or its nitrogen equivalent in the aza-Peterson reaction). Classical Peterson olefination allows for the selection of either syn-elimination under basic conditions to yield one alkene isomer, or anti-elimination under acidic conditions to furnish the opposite isomer.[4]
References
A Mechanistic Showdown: Acid- vs. Base-Catalyzed Peterson Elimination for Alkene Synthesis
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The Peterson olefination, a powerful alternative to the Wittig reaction, offers a unique advantage: the ability to predictably control alkene geometry through the choice of acidic or basic catalysis. This guide provides a detailed mechanistic comparison, supported by experimental data, to inform strategic decisions in synthetic planning.
The Peterson olefination proceeds via a two-step sequence: the addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane intermediate, followed by an elimination reaction to yield the desired alkene. The critical divergence in the reaction outcome lies in the stereochemistry of this elimination step, which is dictated by the catalytic conditions employed.
The Decisive Factor: Syn vs. Anti Elimination
The geometric fate of the resulting alkene is sealed by the diastereomeric structure of the β-hydroxysilane intermediate and the chosen catalytic pathway. Base-catalyzed elimination proceeds through a stereospecific syn-elimination , while acid-catalyzed conditions promote a stereospecific anti-elimination .[1][2][3] This fundamental difference allows for the synthesis of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane, making the Peterson olefination a versatile tool for stereocontrolled synthesis.[1][3]
Mechanistic Pathways Unveiled
The distinct stereochemical outcomes of the acid- and base-catalyzed Peterson elimination stem from fundamentally different reaction mechanisms.
Base-Catalyzed Syn-Elimination:
Under basic conditions, the reaction is believed to proceed through a concerted mechanism involving a four-membered cyclic intermediate (a silaoxetane) or a pentacoordinate silicate.[2][3] The reaction is initiated by the deprotonation of the hydroxyl group, followed by the formation of a silicon-oxygen bond and the simultaneous cleavage of the carbon-carbon and carbon-silicon bonds. This cyclic transition state necessitates a syn-periplanar arrangement of the silyl (B83357) and hydroxyl groups, leading to the observed syn-elimination. The reactivity of the base is influenced by the counterion, with potassium bases generally being more reactive than sodium bases.[3]
Acid-Catalyzed Anti-Elimination:
In the presence of an acid, the hydroxyl group of the β-hydroxysilane is protonated, converting it into a good leaving group (water).[2] This is followed by an E2-like elimination where a base (which can be the solvent or the conjugate base of the acid) abstracts the proton on the carbon bearing the silyl group, and the silyl group and the protonated hydroxyl group are eliminated in an anti-periplanar fashion. This concerted process requires the silyl group and the leaving group to be on opposite sides of the carbon-carbon bond, resulting in a stereospecific anti-elimination.
Diagram of Acid-Catalyzed Peterson Elimination
Caption: Acid-catalyzed elimination proceeds via an anti-periplanar transition state.
Diagram of Base-Catalyzed Peterson Elimination
Caption: Base-catalyzed elimination occurs through a syn-periplanar transition state.
Quantitative Comparison of Performance
The choice between acid and base catalysis is primarily driven by the desired alkene stereochemistry. The following table summarizes representative experimental data, highlighting the stereochemical outcomes and yields for the elimination step.
| Substrate (β-hydroxysilane) | Catalyst | Product | Yield (%) | E/Z Ratio | Reference |
| erythro-β-hydroxysilane | KH | Z-alkene | 87-90 | >95:5 (Z) | [2] |
| erythro-β-hydroxysilane | BF₃·OEt₂ | E-alkene | 87-90 | >95:5 (E) | [2] |
| Ketone-derived β-hydroxysilane | p-TsOH | Alkene | 86 | N/A | [1] |
Note: The stereochemistry of the starting β-hydroxysilane (erythro or threo) will determine the final alkene geometry under each catalytic condition.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the acid- and base-catalyzed elimination of a β-hydroxysilane.
Experimental Workflow
Caption: A generalized workflow for the elimination step of the Peterson olefination.
Protocol 1: Acid-Catalyzed Elimination (p-Toluenesulfonic Acid)
This protocol is adapted from a reported procedure for the synthesis of an olefin from a ketone-derived β-hydroxysilane.[1]
-
To a solution of the β-hydroxysilane (1.0 eq) in a suitable solvent such as methanol, add p-toluenesulfonic acid (10.0 eq).
-
Stir the resulting mixture at room temperature for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired alkene.
Protocol 2: Base-Catalyzed Elimination (Potassium Hydride)
This protocol is based on a procedure for the stereoselective synthesis of a Z-alkene from an erythro-β-hydroxysilane.[2]
-
Prepare a suspension of potassium hydride (KH) in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C.
-
Add a solution of the erythro-β-hydroxysilane (1.0 eq) in dry THF dropwise to the KH suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Z-alkene.
Conclusion
The acid- and base-catalyzed Peterson eliminations offer a powerful and predictable method for the stereoselective synthesis of alkenes. The choice of catalyst directly dictates the stereochemical outcome, with acidic conditions favoring anti-elimination to produce one alkene isomer and basic conditions promoting syn-elimination to yield the opposite isomer. This mechanistic dichotomy provides synthetic chemists with a valuable tool for accessing specific alkene geometries, which is of paramount importance in the synthesis of complex molecules and active pharmaceutical ingredients. By understanding the underlying mechanisms and having access to reliable experimental protocols, researchers can effectively leverage the Peterson olefination to achieve their synthetic goals with high fidelity.
References
Safety Operating Guide
Safe Disposal of (Iodomethyl)trimethylsilane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals like (Iodomethyl)trimethylsilane is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in information from safety data sheets (SDS).
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and in some cases, severe burns and eye damage.[1][2] It may also cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye/Face Protection: Use eye and face protection.[1]
-
Respiratory Protection: If necessary, use respirators approved under appropriate government standards.[1]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Skin Contact: Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1][2]
Quantitative Data Summary
While specific quantitative disposal limits are not extensively detailed in the provided search results, the classification of this compound provides a clear indication of its hazard level.
| Hazard Classification | Category | Description |
| Flammable Liquid | Category 3 | A liquid that can be ignited under almost all ambient temperature conditions.[1] |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
Experimental Workflow for Disposal
The following diagram outlines the procedural workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Preparation and Safety: Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or other protective clothing.[1][2]
-
Container Management: Keep the this compound waste in its original container whenever possible.[1] Ensure the container is tightly closed, properly labeled, and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3] This substance is also light and moisture-sensitive.[1][3]
-
Waste Segregation: Do not mix this compound waste with other chemicals or waste streams.[1] Mixing with incompatible materials, such as strong oxidizing agents or strong acids, can lead to hazardous reactions.[3]
-
Spill Containment: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1][3] Contain the spillage using a non-combustible absorbent material like sand, earth, or vermiculite.[1] Do not use water.[1] Collect the absorbed material and place it into a suitable, sealed container for disposal.[1][3]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company. This ensures that the chemical is managed in accordance with all local, state, and federal regulations.[1] An alternative for surplus and non-recyclable solutions is a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Empty Container Disposal: Handle uncleaned, empty containers as you would the product itself.[1] They should be disposed of as unused product through a licensed disposal service.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (Iodomethyl)trimethylsilane
(Iodomethyl)trimethylsilane , a valuable reagent in organic synthesis, demands careful handling due to its hazardous properties. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring operational excellence and minimizing risk. By adhering to these protocols, you can confidently and safely incorporate this compound into your research workflows.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause severe skin burns, and serious eye damage, and may cause respiratory irritation.[1][2][3] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to take precautionary measures against static discharge.[2][4] The compound is also sensitive to moisture and light, requiring storage under an inert atmosphere in a cool, dry, and dark place.[1][2]
Key Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][5]
-
Corrosive: Causes severe skin burns and eye damage.[1][3][4]
-
Irritant: Causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
-
Moisture and Light Sensitive: Store under inert gas and protect from light.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE:
| Body Part | Required Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Skin/Body | Chemical-resistant gloves (e.g., PVC), flame-retardant and antistatic protective clothing, and an apron. | Gloves must be inspected prior to use and disposed of properly after.[1][5] Impervious clothing is necessary.[1][3] |
| Respiratory | Respirator with appropriate filter (e.g., Type ABEK). | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical protocol is paramount for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work exclusively in a certified chemical fume hood with proper ventilation.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Remove all flammable materials and ignition sources from the work area.[2][5]
2. Donning Personal Protective Equipment (PPE):
-
Before entering the handling area, don all required PPE as specified in the table above.
3. Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[1][2]
-
Avoid inhalation of vapor or mist.[1]
-
Prevent contact with skin and eyes.[1]
-
In case of a spill, immediately evacuate the area. For small spills, absorb with an inert material like sand or vermiculite (B1170534) and place in a sealed container for disposal.[1][3] Do not use combustible materials for absorption.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Properly remove and dispose of contaminated gloves and other disposable PPE.[1]
-
Clean the work area and any equipment used.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1][6] Do not mix with other waste.[1][2]
-
Contaminated Materials: Absorbent materials, gloves, and other items contaminated with this compound should be placed in a sealed, labeled container for hazardous waste disposal.[7]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[1][2] They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled.
For specific disposal guidance, consult your institution's environmental health and safety (EHS) department or a licensed waste disposal company.[8]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Situation | First Aid / Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Remove all ignition sources. Ventilate the area. For small spills, contain and absorb with non-combustible material.[1] For large spills, contact your institution's emergency response team. |
Safe Handling and Disposal Workflow
Caption: This diagram outlines the sequential workflow for safely handling and disposing of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
